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  • Product: Isopentyl 4-methoxycinnamate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Isopentyl 4-methoxycinnamate

Abstract Isopentyl 4-methoxycinnamate, also known under trade names such as Amiloxate or Neo Heliopan E 1000, is a significant organic compound primarily utilized as a UVB filter in a wide array of cosmetic and sunscreen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isopentyl 4-methoxycinnamate, also known under trade names such as Amiloxate or Neo Heliopan E 1000, is a significant organic compound primarily utilized as a UVB filter in a wide array of cosmetic and sunscreen formulations.[1][2][3][4] Its efficacy in absorbing ultraviolet radiation, coupled with a favorable safety profile, makes it a subject of interest for chemical synthesis and characterization.[2][5] This guide provides a comprehensive, field-proven methodology for the synthesis of Isopentyl 4-methoxycinnamate via Fischer esterification. It delves into the rationale behind the procedural choices and offers a detailed protocol for the structural and purity verification of the final product using modern analytical techniques, including NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy.

Core Principles of Synthesis: The Fischer Esterification Route

The synthesis of Isopentyl 4-methoxycinnamate is most commonly and efficiently achieved through the Fischer esterification reaction. This acid-catalyzed condensation reaction involves reacting a carboxylic acid (4-methoxycinnamic acid) with an alcohol (isopentyl alcohol) to form the corresponding ester and water.[6]

The reaction is an equilibrium process. To ensure a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed.[7] The acid catalyst, typically concentrated sulfuric acid (H₂SO₄), plays a pivotal role by protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Reaction Mechanism

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl: The carbonyl oxygen of 4-methoxycinnamic acid is protonated by the acid catalyst.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isopentyl alcohol attacks the now highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product, Isopentyl 4-methoxycinnamate.

Fischer_Esterification Fischer Esterification Mechanism RCOOH 4-Methoxycinnamic Acid Protonated_RCOOH Protonated Acid RCOOH->Protonated_RCOOH + H⁺ ROH Isopentyl Alcohol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Isopentyl Alcohol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Water H₂O Ester Isopentyl 4-Methoxycinnamate Protonated_Ester->Ester - H⁺

Caption: The acid-catalyzed mechanism for Fischer Esterification.

Detailed Experimental Protocol

This protocol describes a robust method for synthesizing and purifying Isopentyl 4-methoxycinnamate on a laboratory scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityPurpose
4-Methoxycinnamic Acid178.1810.0 gReactant
Isopentyl Alcohol88.1520 mL (excess)Reactant
Concentrated H₂SO₄98.081.0 mLCatalyst
Diethyl Ether74.12150 mLExtraction Solvent
5% NaHCO₃ (aq)84.01100 mLNeutralizing Wash
Saturated NaCl (aq)58.4450 mLBrine Wash
Anhydrous MgSO₄120.37~5 gDrying Agent
Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 4-methoxycinnamic acid (10.0 g), isopentyl alcohol (20 mL), and a magnetic stir bar.[7][8]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (1.0 mL) to the mixture.[6][7] An exothermic reaction will occur.

  • Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle.[6][8] Maintain reflux for approximately 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a 250 mL separatory funnel containing 50 mL of cold deionized water.

  • Extraction: Add 50 mL of diethyl ether to the separatory funnel, stopper it, and shake vigorously, venting frequently to release pressure. Allow the layers to separate and drain the lower aqueous layer.

  • Washing:

    • Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution to remove any unreacted 4-methoxycinnamic acid and the sulfuric acid catalyst.[9] A key observation here is the cessation of effervescence, indicating complete neutralization.

    • Repeat the wash with another 50 mL of 5% sodium bicarbonate solution.

    • Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution to facilitate the removal of dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together, indicating the solution is dry.

  • Solvent Removal: Gravity filter the solution to remove the drying agent. Remove the diethyl ether using a rotary evaporator to yield the crude product, which should be a light yellow, viscous liquid.[10]

  • Purification (Optional but Recommended): For high-purity product, the crude oil can be purified using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Workflow A Combine Reactants & Catalyst (4-Methoxycinnamic Acid, Isopentyl Alcohol, H₂SO₄) B Reflux for 2-3 hours A->B C Cool to Room Temperature B->C D Quench with Water & Extract with Diethyl Ether C->D E Wash Organic Layer with 5% NaHCO₃ (x2) D->E F Wash Organic Layer with Brine E->F G Dry Organic Layer with Anhydrous MgSO₄ F->G H Filter and Evaporate Solvent G->H I Purify via Column Chromatography H->I J Characterize Pure Product I->J

Caption: Experimental workflow for the synthesis of Isopentyl 4-methoxycinnamate.

Comprehensive Characterization

Structural elucidation and purity assessment are critical to validate the synthesis. The following techniques provide a self-validating system for characterization.

Physical Properties

A summary of the key physical characteristics for the target compound.

PropertyValue
Molecular Formula C₁₅H₂₀O₃[11]
Molecular Weight 248.32 g/mol [10][11]
Appearance Light yellow, viscous liquid[2][10]
Boiling Point 158°C @ 0.7 mmHg[10]
Solubility Insoluble in water; soluble in organic solvents[2][10]
Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy

¹H NMR is used to determine the number and type of hydrogen atoms in the molecule. The spectrum of Isopentyl 4-methoxycinnamate in CDCl₃ should exhibit the following characteristic signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.65Doublet1HVinylic proton (α to C=O)
~ 7.48Doublet2HAromatic protons (ortho to ester)
~ 6.90Doublet2HAromatic protons (ortho to -OCH₃)
~ 6.30Doublet1HVinylic proton (β to C=O)
~ 4.20Triplet2H-O-CH₂ -CH₂-
~ 3.85Singlet3H-OCH₃
~ 1.75Multiplet1H-CH₂-CH (CH₃)₂
~ 1.60Quartet2H-O-CH₂-CH₂ -
~ 0.95Doublet6H-CH(CH₃ )₂

Note: Exact chemical shifts and coupling constants may vary slightly based on solvent and instrument.[12]

3.2.2. FT-IR Spectroscopy

Infrared spectroscopy identifies the functional groups present. The absence of a broad O-H stretch from the carboxylic acid starting material (~3000 cm⁻¹) and the appearance of a strong C=O ester stretch are key indicators of a successful reaction.

Wavenumber (cm⁻¹)BondFunctional Group
~ 2960-2850C-H stretchAliphatic (Isopentyl)
~ 1710-1730C=O stretchα,β-Unsaturated Ester
~ 1635C=C stretchAlkene
~ 1605, 1510C=C stretchAromatic Ring
~ 1250, 1170C-O stretchEster & Aryl Ether

(Reference data adapted from similar ester compounds)[13][14][15]

3.2.3. Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound. For Isopentyl 4-methoxycinnamate, the electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 248, corresponding to the molecular formula C₁₅H₂₀O₃.

3.2.4. UV-Visible Spectroscopy

As a UV-filtering agent, its UV absorption profile is its most critical functional characteristic. When dissolved in a suitable solvent like ethanol or methanol, the compound is expected to show a strong absorbance maximum (λ_max) in the UVB range, typically between 290-320 nm.[13] The conjugated system, which includes the aromatic ring, the alkene double bond, and the carbonyl group, acts as the chromophore responsible for this absorption.[16]

Applications and Safety

Isopentyl 4-methoxycinnamate is primarily used as a UVB absorbing agent in sunscreen and cosmetic products like creams, lotions, and lipsticks.[1][2] It is approved for use in many regions, including the European Union, at concentrations up to 10%.[3][5] Studies have indicated a low potential for toxicity and skin irritation, making it a valuable component in dermatological formulations.[2][5] Beyond its role in photoprotection, some research suggests that as a cinnamic acid derivative, it may also possess anti-inflammatory properties.[3][10]

References

  • Chegg.com. (2015, June 27). Solved Synthesis of Isopentyl Acetate Introduction. Retrieved from [Link]

  • Unknown. (n.d.). 22. The Fischer Esterification. Retrieved from Millersville University Chemistry Department website: [Link]

  • Unknown. (n.d.). 10. Fischer Esterification: Preparation of Banana Oil. Retrieved from Austin Peay State University website: [Link]

  • Suryanti, M., & Permatasari, E. (2020). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. Molecular Crystals and Liquid Crystals, 704(1), 1-8. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Suzana, S., et al. (2011). Synthesis Octyl P-Methoxycinnamate as Sunblock by Transesterification Reaction with the Starting Material Ethyl P. Indonesian Journal of Cancer Chemoprevention, 2(2), 217-221. Retrieved from [Link]

  • Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET ISOAMYL p-METHOXYCINNAMATE. Retrieved from [Link]

  • Angene Chemical. (n.d.). Isopentyl-4-Methoxycinnamate(CAS# 71617-10-2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amiloxate. PubChem Compound Database. Retrieved from [Link]

  • European Commission. (1997, June 24). Opinion of the Scientific Committee on Cosmetology concerning Isopentyl-p-Methoxycinnamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Partial 1 H NMR spectra (500 MHz, MeOH-d 4 ) displaying signals of.... Retrieved from [Link]

  • Wikipedia. (n.d.). Amiloxate. Retrieved from [Link]

  • UKEssays. (2017, August 16). Fischer Esterification of Isopentyl Acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester.... Retrieved from [Link]

  • Google Patents. (n.d.). DE19604580A1 - Natural isoamyl p-methoxycinnamate, process for the natural production of higher p-methoxycinnamic acid esters and their use as UV photoprotective filters.

Sources

Exploratory

Physical and chemical properties of Isoamyl p-methoxycinnamate

Executive Summary Isoamyl p-methoxycinnamate (Amiloxate; USAN: Amiloxate; Trade Name: Neo Heliopan® E 1000) is a lipophilic cinnamate ester functioning as a potent UVB filter (290–320 nm). Unlike its solid analog octyl m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoamyl p-methoxycinnamate (Amiloxate; USAN: Amiloxate; Trade Name: Neo Heliopan® E 1000) is a lipophilic cinnamate ester functioning as a potent UVB filter (290–320 nm). Unlike its solid analog octyl methoxycinnamate (OMC), Amiloxate presents as a viscous liquid, offering unique formulation advantages as a solubilizer for crystalline UV filters (e.g., Avobenzone, Bemotrizinol).

This technical guide synthesizes the core physicochemical properties of Amiloxate, elucidates its photoisomerization-based energy dissipation mechanism, and establishes a validated HPLC protocol for quality control.

Molecular Identity & Structural Characterization

Amiloxate is the isoamyl ester of p-methoxycinnamic acid. It exists primarily as the trans-isomer (E-isomer) in its ground state, which is thermodynamically more stable and possesses a higher extinction coefficient than the cis-isomer (Z-isomer).

Parameter Technical Specification
IUPAC Name 3-methylbutyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
CAS Number 71617-10-2
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Chemical Structure Phenyl ring substituted with a methoxy group and an acrylate ester chain.
Structural Visualization: Isomerization Equilibrium

The core functionality of Amiloxate relies on the π-electron delocalization across the cinnamoyl backbone. Upon UV irradiation, the molecule undergoes reversible photoisomerization.

Isomerization cluster_0 Photoprotection Mechanism Trans Trans-Amiloxate (E-Isomer) (Ground State, High Absorbance) Excited Excited Singlet State (S1) Trans->Excited UV Absorption (hv) Cis Cis-Amiloxate (Z-Isomer) (Lower Absorbance) Excited->Cis Intersystem Crossing Heat Vibrational Energy Relaxation (Heat) Excited->Heat Non-radiative Decay Cis->Trans Thermal Reversion

Figure 1: Photoisomerization pathway of Amiloxate. The molecule absorbs UV photons, transitioning to an excited state, and dissipates energy via isomerization or heat, preventing skin damage.[1]

Physicochemical Profile

The efficacy of Amiloxate is defined by its specific extinction coefficient (


), a measure of its photon-absorbing capacity per unit mass.
Table 1: Critical Physical Constants
PropertyValueTest Condition / Note
Physical State Viscous LiquidColorless to pale yellow
Boiling Point ~158°C@ 0.7 mmHg
Density 1.04 – 1.05 g/cm³@ 20°C
Refractive Index 1.524 – 1.528@ 20°C
LogP (Octanol/Water) 4.06Highly Lipophilic
Solubility > 50% in Cosmetic OilsInsoluble in water (< 0.1 mg/L)

308 – 310 nmIn Methanol/Isopropanol
Specific Extinction (

)
min.[2][3] 980 @ 308 nm (Methanol) [1]
Molar Extinction (

)
~24,300

Calculated from

Scientific Insight: The high lipophilicity (LogP > 4) dictates that Amiloxate resides in the oil phase of emulsions. This is critical for water-resistance claims, as the molecule resists "wash-off" into the aqueous phase during perspiration or swimming.

Chemical Stability & Reactivity

Photostability

While Amiloxate is an effective UVB filter, it is susceptible to photo-equilibrium . Under continuous UV exposure, the trans isomer converts to the cis isomer until a photostationary state is reached. The cis isomer typically has a lower extinction coefficient (


), leading to a slight reduction in SPF efficacy over time.
  • Mitigation: Formulating with triplet quenchers (e.g., Bemotrizinol) or excited-state stabilizers (e.g., Octocrylene) can suppress this isomerization.

pH Stability & Hydrolysis

As an ester, Amiloxate is subject to hydrolysis under extreme pH conditions.

  • Stable Range: pH 4.0 – 8.0.

  • Risk: At pH > 9, base-catalyzed hydrolysis yields isoamyl alcohol and p-methoxycinnamate salt, resulting in loss of UV protection and potential odor formation (isoamyl alcohol has a strong solvent odor).

Analytical Protocol: HPLC Quantification

To ensure regulatory compliance (max 10% in EU) and formulation stability, a robust High-Performance Liquid Chromatography (HPLC) method is required. The following protocol utilizes a Reverse-Phase (RP) separation mechanism.

Method Principle

Separation is achieved via hydrophobic interaction between the non-polar octadecylsilane (C18) stationary phase and the lipophilic Amiloxate analyte. A high-organic mobile phase is necessary to elute the compound efficiently.

Validated Protocol Parameters
ParameterSpecification
Column C18 (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm)
Mobile Phase Methanol : Water (90 : 10 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV @ 310 nm (Lambda max)
Column Temperature 25°C - 30°C
Retention Time ~6 - 8 minutes (approx.)
Analytical Workflow Diagram

HPLC_Workflow Sample Sample Preparation (0.1g Emulsion) Extract Extraction Solvent (Methanol/THF 50:50) Sample->Extract Add Solvent Sonicate Sonication (15 mins, Ambient) Extract->Sonicate Solubilize Filter Filtration (0.45 µm PTFE) Sonicate->Filter Remove Matrix Inject HPLC Injection (10 µL) Filter->Inject Clean Filtrate Detect UV Detection (310 nm) Inject->Detect Elution Data Integration & Quant (External Std) Detect->Data Signal

Figure 2: Step-by-step analytical workflow for extracting and quantifying Amiloxate from cosmetic emulsions.

Formulation Science: Solvency & Compatibility

One of Amiloxate's distinct advantages over Ethylhexyl Methoxycinnamate (Octinoxate) is its superior solvency profile. It acts as an excellent solvent for solid, crystalline UV filters which are notoriously difficult to dissolve.

Solvency Cascade

Crystalline filters like Butyl Methoxydibenzoylmethane (Avobenzone) and Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (Bemotrizinol) require polar oils to prevent recrystallization. Amiloxate provides this polarity while contributing to the total SPF, allowing for a reduction in non-functional solvent load (e.g., C12-15 Alkyl Benzoate).

  • Avobenzone Compatibility: Amiloxate can dissolve ~15-20% Avobenzone, stabilizing the formulation against "graininess" caused by crystallization.

  • Regulatory Status:

    • EU/ASEAN: Approved up to 10%.[4]

    • US (FDA): Not approved as an active OTC drug ingredient (Status: Pending/Monograph issues).

References

  • Symrise AG. (2000). Neo Heliopan® E 1000 Technical Data Sheet. Retrieved from

  • PubChem. (2023). Isoamyl p-methoxycinnamate Compound Summary. National Library of Medicine. Retrieved from

  • European Commission. (2006). Opinion on Isoamyl p-Methoxycinnamate (SCCP/0939/05). Scientific Committee on Consumer Products. Retrieved from

  • Chisvert, A., & Salvador, A. (2002). Determination of UV-filters in sunscreens by HPLC. Journal of Chromatography A. Retrieved from

  • Cosmile Europe. (2023).[5] Ingredient Profile: Isoamyl p-Methoxycinnamate. Retrieved from

Sources

Foundational

A Comprehensive Technical Guide to the Biological Activity of 4-Methoxycinnamic Acid Isoamyl Ester

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methoxycinnamic acid isoamyl ester, also known by its INCI name Isoamyl p-Methoxycinnamate or its trade name Amiloxate, is an organic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamic acid isoamyl ester, also known by its INCI name Isoamyl p-Methoxycinnamate or its trade name Amiloxate, is an organic compound widely recognized for its application as a chemical ultraviolet (UV) B filter in sunscreen and other cosmetic formulations.[1][2][3] Its primary function lies in its ability to absorb UVB radiation in the 280-320 nm range, thereby protecting the skin from the deleterious effects of sun exposure, including premature aging and the risk of skin cancer.[1] Beyond its well-established photoprotective properties, emerging scientific interest has focused on the broader biological activities of this cinnamic acid derivative, including its potential antioxidant and anti-inflammatory effects. This technical guide provides an in-depth exploration of the known biological activities of 4-Methoxycinnamic acid isoamyl ester, supported by field-proven insights and detailed experimental protocols to facilitate further research and development.

Chemical Profile and Synthesis

  • Chemical Name: 3-methylbutyl (2E)-3-(4-methoxyphenyl)prop-2-enoate

  • CAS Number: 71617-10-2

  • Molecular Formula: C₁₅H₂₀O₃

  • Molecular Weight: 248.32 g/mol

4-Methoxycinnamic acid isoamyl ester is synthesized through the esterification of 4-methoxycinnamic acid with isoamyl alcohol. This process is crucial for enhancing the oil solubility of the parent acid, making it suitable for incorporation into cosmetic emulsions.

Core Biological Activity: UVB Photoprotection

The principal and most commercially significant biological activity of 4-Methoxycinnamic acid isoamyl ester is its function as a UVB filter.[1] The conjugated system of the aromatic ring and the acrylate group in its structure enables the molecule to absorb high-energy UVB photons. Upon absorption, the molecule is excited to a higher energy state. It then dissipates this energy through non-radiative pathways, such as heat, or through reversible isomerization, thus preventing the UV radiation from reaching and damaging the skin cells.[1]

Mechanism of UV Absorption

The photoprotective mechanism of cinnamate derivatives involves the absorption of UV radiation leading to a trans-cis isomerization of the double bond. The absorbed energy is thus utilized for this conformational change, and upon relaxation back to the more stable trans isomer, the energy is released as heat at a longer, less harmful wavelength.

Secondary Biological Activities: A Field of Active Investigation

While primarily a sunscreen agent, the chemical structure of 4-Methoxycinnamic acid isoamyl ester, a derivative of a well-studied phenylpropanoid, suggests a broader range of biological activities.

Antioxidant Activity

Cinnamic acid and its derivatives are known to possess antioxidant properties, primarily attributed to their ability to act as free radical scavengers. The phenolic hydroxyl group, present in the parent acid, is a key contributor to this activity. While the esterification in 4-Methoxycinnamic acid isoamyl ester modifies this group, the methoxy substituent on the phenyl ring can still influence the molecule's ability to donate electrons and stabilize free radicals.

  • Causality of Experimental Choice: The antioxidant capacity of a compound is a fundamental indicator of its potential to mitigate oxidative stress-related cellular damage. Assays such as DPPH and ABTS are selected for their reliability and simplicity in determining the free radical scavenging ability of a compound in a non-cellular environment. These assays provide a baseline understanding of the molecule's intrinsic antioxidant potential.

Anti-inflammatory Effects

Inflammation is a key factor in various skin conditions and is also a consequence of UV-induced skin damage. Cinnamic acid derivatives have demonstrated anti-inflammatory properties, and it is plausible that the isoamyl ester derivative shares these characteristics. The potential mechanism involves the modulation of key inflammatory pathways.

  • Causality of Experimental Choice: The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a widely accepted in vitro model for assessing the anti-inflammatory potential of a compound. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent NO production. Measuring the reduction in NO levels provides a quantitative measure of a compound's ability to suppress this inflammatory cascade. Further investigation into the expression of key inflammatory mediators like cyclooxygenase-2 (COX-2) can elucidate the specific molecular targets of the compound within the inflammatory pathway.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. Overproduction of melanin can lead to hyperpigmentation disorders. Various cinnamic acid derivatives have been investigated as tyrosinase inhibitors. The potential for 4-Methoxycinnamic acid isoamyl ester to inhibit tyrosinase warrants investigation, given its structural similarity to other known inhibitors.

  • Causality of Experimental Choice: A direct enzymatic assay using mushroom tyrosinase is a standard and cost-effective initial screening method for identifying potential tyrosinase inhibitors. This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, a colored product, providing a direct measure of enzyme inhibition.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the evaluation of the key biological activities of 4-Methoxycinnamic acid isoamyl ester. These protocols are designed to be self-validating through the inclusion of appropriate controls.

In Vitro SPF Determination

This protocol outlines the determination of the Sun Protection Factor (SPF) of a formulation containing 4-Methoxycinnamic acid isoamyl ester using polymethylmethacrylate (PMMA) plates.

Workflow for In Vitro SPF Determination

cluster_prep Sample Preparation cluster_measurement Measurement prep Prepare Formulation with 4-Methoxycinnamic Acid Isoamyl Ester apply Apply 2 mg/cm² of formulation to PMMA plate prep->apply dry Dry for 15 minutes in the dark apply->dry measure Measure UV transmittance (290-400 nm) using a spectrophotometer dry->measure calculate Calculate in vitro SPF using the Mansur equation measure->calculate

Caption: Workflow for in vitro SPF determination.

Methodology:

  • Preparation of PMMA Plates: Use sandblasted PMMA plates with a defined roughness to mimic the skin surface.

  • Sample Application: Accurately weigh and apply the test formulation containing 4-Methoxycinnamic acid isoamyl ester to the PMMA plate at a concentration of 2.0 mg/cm². Spread the sample evenly across the plate using a gloved finger.

  • Drying: Allow the plates to dry in the dark for 15 minutes to form a stable film.

  • Spectrophotometric Measurement: Measure the UV transmittance of the sample at multiple points on the plate over the wavelength range of 290-400 nm using a spectrophotometer equipped with an integrating sphere.

  • Calculation of SPF: The in vitro SPF is calculated using the Mansur equation: SPF = CF x Σ EE(λ) x I(λ) x Abs(λ) (from 290 to 320 nm) Where:

    • CF = Correction Factor (10)

    • EE(λ) = Erythemal effect spectrum

    • I(λ) = Solar intensity spectrum

    • Abs(λ) = Absorbance of the sunscreen product

Antioxidant Activity Assays

Workflow for DPPH Assay

cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_sample Prepare serial dilutions of 4-Methoxycinnamic Acid Isoamyl Ester mix Mix sample dilutions with DPPH solution prep_sample->mix prep_dpph Prepare DPPH solution in methanol prep_dpph->mix incubate Incubate in the dark (30 minutes) mix->incubate measure Measure absorbance at 517 nm incubate->measure calc_inhibition Calculate % inhibition measure->calc_inhibition calc_ic50 Determine IC50 value calc_inhibition->calc_ic50

Caption: Workflow for DPPH radical scavenging assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of 4-Methoxycinnamic acid isoamyl ester in a suitable solvent (e.g., ethanol or DMSO). Create a series of dilutions from this stock solution.

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.

    • For the blank, use 200 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Percentage of scavenging activity (%) = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations. Ascorbic acid or Trolox should be used as a positive control.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the sample dilutions to 1 mL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • Percentage of scavenging activity (%) = [(A_control - A_sample) / A_control] x 100

    • Calculate the IC50 value as described for the DPPH assay. Ascorbic acid or Trolox should be used as a positive control.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Treatment:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of 4-Methoxycinnamic acid isoamyl ester for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Cell Viability (MTT Assay): Perform a concurrent MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.

  • Calculation:

    • Percentage of NO inhibition (%) = [(NO_LPS - NO_sample) / NO_LPS] x 100

    • Determine the IC50 value. A known anti-inflammatory agent, such as dexamethasone, should be used as a positive control.

Cytotoxicity Assay: MTT Assay

Methodology:

  • Cell Seeding: Seed human keratinocytes (HaCaT) or human dermal fibroblasts (HDF) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-Methoxycinnamic acid isoamyl ester for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation:

    • Cell Viability (%) = (A_sample / A_control) x 100

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[4]

Safety and Regulatory Profile

4-Methoxycinnamic acid isoamyl ester is approved for use as a UV filter in cosmetic products in the European Union at a maximum concentration of 10%.[1] However, it is not currently an FDA-approved sunscreen active ingredient in the United States for over-the-counter drug use, though it can be used in cosmetics to protect the product itself from UV degradation.[2]

Some in vitro studies have raised concerns about the potential cytotoxicity of 4-Methoxycinnamic acid isoamyl ester. One study on human hepatic cells (SMMC-7721) indicated that exposure to amiloxate led to decreased cell viability, an increase in reactive oxygen species, and the activation of mitochondrial apoptosis pathways. The same study also suggested a disruption of the intracellular redox balance. Additionally, there have been discussions regarding its potential as a photoallergen and an endocrine disruptor, although cases of photoallergic reactions are reported to be rare.

Conclusion and Future Directions

4-Methoxycinnamic acid isoamyl ester is a well-established and effective UVB filter with a primary role in photoprotection. Its potential as an antioxidant and anti-inflammatory agent presents an exciting avenue for further research, which could expand its applications in dermo-cosmetics beyond sun protection. However, the existing data on these secondary biological activities for the isoamyl ester are limited, and more rigorous quantitative studies are required to fully elucidate its efficacy and mechanisms of action.

Future research should focus on:

  • Quantitative analysis of the antioxidant and anti-inflammatory activities of 4-Methoxycinnamic acid isoamyl ester to determine its IC50 values in various assays.

  • Mechanistic studies to identify the specific molecular targets and signaling pathways involved in its anti-inflammatory effects.

  • Comprehensive cytotoxicity profiling across a range of relevant skin cell lines to establish a clear safety profile.

  • In vivo studies to validate the in vitro findings and assess the clinical relevance of its biological activities.

By systematically addressing these research gaps, the scientific community can build a more complete understanding of the biological activity of 4-Methoxycinnamic acid isoamyl ester, paving the way for its innovative use in the development of advanced skincare and therapeutic products.

References

  • COSMILE Europe. ISOAMYL P-METHOXYCINNAMATE – Ingredient. Available from: [Link]

  • Cosmetics Info. Isoamyl p-Methoxycinnamate. Available from: [Link]

  • INCIDecoder. Isoamyl p-Methoxycinnamate (Explained + Products). Available from: [Link]

  • ResearchGate. (A) DPPH free radical scavenging activity of PM and IC50 was found to be... Available from: [Link]

  • ResearchGate. Effects of PA on COX-2 and iNOS expression in UVA-irradiated HDF cells.... Available from: [Link]

  • PMC - PubMed Central. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. Available from: [Link]

  • MDPI. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Available from: [Link]

  • YouTube. How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. Available from: [Link]

  • PubMed. Inhibition of lipopolysaccharide-induced nitric oxide production by antofine and its analogues in RAW 264.7 macrophage cells. Available from: [Link]

  • PMC. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Available from: [Link]

  • ResearchGate. Photoreactions induced by isoamyl p-methoxycinnamate in test period I:... Available from: [Link]

  • PMC - PubMed Central. Thiosemicarbazones with tyrosinase inhibitory activity. Available from: [Link]

  • PubMed. Octyl methoxycinnamate modulates gene expression and prevents cyclobutane pyrimidine dimer formation but not oxidative DNA damage in UV-exposed human cell lines. Available from: [Link]

  • PMC. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Available from: [Link]

  • MDPI. Research on Permeation Influencing Factors of Cosmetics UV Filters and Improve In Vitro Permeation Tests (IVPTs). Available from: [Link]

  • PMC - NIH. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. Available from: [Link]

  • ResearchGate. In vitro SPF of sunscreen A measured on PMMA plates of different... Available from: [Link]

  • PubMed. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A. Available from: [Link]

  • MDPI. Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. Available from: [Link]

  • MDPI. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Available from: [Link]

  • Eurofins. In vitro SPF Testing. Available from: [Link]

  • NIH. High sensitivity of human epidermal keratinocytes (HaCaT) to topoisomerase inhibitors. Available from: [Link]

  • ResearchGate. Evaluation of sunscreen safety by in vitro skin permeation studies: Effects of vehicle composition | Request PDF. Available from: [Link]

  • ResearchGate. Antioxidant activity of sinapic acid anilides: DPPH, ABTS, FRAP, electrochemical and theoretical analysis. Available from: [Link]

  • UNIPI. Cutaneous Permeation and Penetration of Sunscreens: Formulation Strategies and In Vitro Methods. Available from: [Link]

  • Revistas da USP. In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. Available from: [Link]

  • ALS Global. ISO 23675: The Evolution of SPF Testing with an In Vitro Approach. Available from: [Link]

  • MDPI. The Assessment of Meloxicam Phototoxicity in Human Normal Skin Cells: In Vitro Studies on Dermal Fibroblasts and Epidermal Melanocytes. Available from: [Link]

  • PMC - PubMed Central. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Available from: [Link]

  • ResearchGate. (A) The tyrosinase inhibitory activity represented in IC50 (µg/ml) and... Available from: [Link]

  • MDPI. In Vitro Effects of Selective COX and LOX Inhibitors and Their Combinations with Antineoplastic Drugs in the Mouse Melanoma Cell Line B16F10. Available from: [Link]

  • MDPI. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation. Available from: [Link]

  • Current Research on Biosciences and Biotechnology. Sun protection factor and tyrosinase inhibitory activity of several plant secondary metabolites. Available from: [Link]

  • ResearchGate. (PDF) Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Available from: [Link]

  • Regulations.gov. Method for in vitro determination of UVA protection, 2009. Available from: [Link]

  • European Commission. Opinion of the Scientific Committee on Cosmetology concerning Isopentyl-p-Methoxycinnamate adopted by the plenary session of the SCC of 24 June 1997. Available from: [Link]

  • bioRxiv. “Evaluation of cytotoxic effects of diverse essential oils on human keratinocytes (HaCaT)”. Available from: [Link]

  • PMC. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Available from: [Link]

  • SAGE Journals. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products. Available from: [Link]

  • PubMed. Cytotoxicity of resin monomers on human gingival fibroblasts and HaCaT keratinocytes. Available from: [Link]

Sources

Exploratory

Technical Guide: Solubility Profile of Isopentyl 4-Methoxycinnamate (Amiloxate)

The following technical guide details the solubility profile, physicochemical drivers, and experimental characterization of Isopentyl 4-methoxycinnamate (Amiloxate). Executive Summary Isopentyl 4-methoxycinnamate (INCI:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical drivers, and experimental characterization of Isopentyl 4-methoxycinnamate (Amiloxate).

Executive Summary

Isopentyl 4-methoxycinnamate (INCI: Isoamyl p-Methoxycinnamate; Trade Name: Neo Heliopan® E1000; CAS: 71617-10-2) is a lipophilic liquid UVB filter. Unlike crystalline UV filters that require extensive solubilization, Amiloxate functions as a primary solvent itself, often used to dissolve difficult-to-solubilize solid filters (e.g., Avobenzone, Ethylhexyl Triazone).

Its solubility profile is governed by its cinnamate ester structure, rendering it practically insoluble in water but highly miscible in cosmetic emollients and polar organic solvents. This guide provides the solubility data, structural rationale, and validated protocols for quantification.

Molecular Architecture & Solubility Logic

To predict solvent behavior, we must analyze the molecule's polarity distribution.

  • Lipophilic Domain: The isoamyl (isopentyl) aliphatic chain provides significant hydrophobicity, driving the high LogP (~3.9 – 4.4).

  • Chromophore Core: The p-methoxycinnamate moiety contains a conjugated ester and a methoxy group. While these add slight polarity, they are insufficient to overcome the hydrophobic character of the alkyl chain regarding water solubility.

  • State of Matter: As a liquid at room temperature (MP < 0°C), Amiloxate exhibits "miscibility" rather than "solubility" with many organic solvents, simplifying formulation.

Structure-Property Relationship Diagram

The following diagram illustrates how the molecular structure dictates solvent interaction.

G Molecule Isopentyl 4-methoxycinnamate Isoamyl Isoamyl Chain (Hydrophobic) Molecule->Isoamyl Contains Ester Cinnamate Ester (Polarizable) Molecule->Ester Contains Water Water (Insoluble) Isoamyl->Water Repels Oils Cosmetic Oils (Miscible) Isoamyl->Oils Van der Waals Interaction Ethanol Ethanol (Soluble) Ester->Ethanol Dipole-Dipole

Figure 1: Structural moieties of Amiloxate and their influence on solvent compatibility.

Solvent Compatibility Matrix

The following data aggregates experimental values and formulation limits. Note that for liquid lipophiles, "Solubility" often implies miscibility (infinite solubility) in compatible solvents.

Table 1: Solubility Profile
Solvent ClassSpecific SolventSolubility StatusQuantitative Limit (Approx.)Application Context
Aqueous Water (pH 7)Insoluble < 5 mg/LRequires emulsification for stability.
Alcohols Ethanol (96%)Soluble > 30 mg/mL (Miscible)Primary solvent in sprays/gels.
MethanolSoluble MiscibleStandard solvent for analytical HPLC.
Cosmetic Oils C12-15 Alkyl BenzoateMiscible InfiniteStandard carrier oil in sunscreens.
Caprylic/Capric TriglycerideMiscible InfiniteCommon emollient base.
DimethiconeLimited VariableSolubility in silicones is lower; requires co-solvents.
Analytical DMSOSoluble ~20 mg/mLUsed for stock solutions in bio-assays.
DMFSoluble ~30 mg/mLHigh solvency organic carrier.
AcetonitrileSoluble MiscibleCommon HPLC mobile phase component.

Critical Formulation Insight: Amiloxate is an excellent solvent for other crystalline UV filters. For example, it can dissolve Bemotrizinol or Ethylhexyl Triazone , preventing their recrystallization in the final product.

Experimental Protocol: Solubility Determination

Workflow Diagram

Protocol Start Start: Solubility Determination Prep 1. Add Excess Amiloxate to Solvent (e.g., 10mL) Start->Prep Shake 2. Agitate @ 25°C (24 - 48 Hours) Prep->Shake Filter 3. Filter Supernatant (0.45 µm PTFE Syringe Filter) Shake->Filter Dilute 4. Dilute Aliquot (Mobile Phase) Filter->Dilute HPLC 5. HPLC-UV Analysis (Quantify vs Standard Curve) Dilute->HPLC End Result: Saturation Concentration HPLC->End

Figure 2: Step-by-step workflow for validating solubility limits.

Detailed Methodology
  • Preparation: Add excess Isopentyl 4-methoxycinnamate to 10 mL of the target solvent in a glass vial. The mixture should remain cloudy or have a visible oil droplet phase, indicating saturation.

  • Equilibration: Agitate the vials in a temperature-controlled shaker (25°C ± 1°C) for 24 hours.

  • Separation: Allow the phases to separate (if liquid-liquid) or centrifuge.

  • Filtration: Filter the saturated phase through a 0.45 µm PTFE filter (hydrophobic filters are essential to prevent adsorption of the lipophilic active).

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol : Water (90 : 10 v/v) or Acetonitrile : Water (85 : 15 v/v).

    • Flow Rate: 1.0 mL/min.[1][2]

    • Detection: UV @ 308 nm (Lambda max).[3]

    • Injection: 10 µL.

Formulation & Stability Implications

Understanding the solubility of Amiloxate is critical for two reasons: Emulsion Stability and SPF Boosting .

The "Solvent Shift" Effect

In hydro-alcoholic gels (e.g., sprays), Amiloxate is dissolved in ethanol. Upon application to the skin, the ethanol evaporates rapidly.

  • Risk: If the remaining oil phase (emollients) cannot solubilize the Amiloxate, it may phase separate or "oil out" microscopically, leading to uneven film formation.

  • Solution: Ensure the ratio of non-volatile emollients (like C12-15 Alkyl Benzoate) is sufficient to keep Amiloxate miscible after ethanol evaporation.

Solubilizing Crystalline Filters

Amiloxate acts as a functional solvent.

  • Scenario: You are formulating with Butyl Methoxydibenzoylmethane (Avobenzone) , which is a powder.

  • Mechanism: Instead of using a non-active solvent, use Amiloxate. It dissolves the Avobenzone while contributing its own SPF (UVB protection), creating a synergistic "SPF Booster" effect.

References

  • PubChem. (n.d.).[4] Compound Summary: Isoamyl p-methoxycinnamate (CID 92386).[4] National Library of Medicine. Retrieved from [Link]

  • European Commission. (n.d.). CosIng: Isoamyl p-methoxycinnamate. EU Cosmetic Ingredient Database. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Isoamyl p-methoxycinnamate General Information. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2002). Time and Extent Application for Amiloxate. Regulations.gov. Retrieved from [Link]

Sources

Foundational

Molecular weight and formula of Isopentyl 4-methoxycinnamate

An In-depth Technical Guide to Isopentyl 4-Methoxycinnamate (Amiloxate) for Researchers and Formulation Scientists Abstract Isopentyl 4-methoxycinnamate, widely known in the industry as Amiloxate, is a prominent organic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Isopentyl 4-Methoxycinnamate (Amiloxate) for Researchers and Formulation Scientists

Abstract

Isopentyl 4-methoxycinnamate, widely known in the industry as Amiloxate, is a prominent organic compound primarily utilized as a chemical ultraviolet (UV) filter in a variety of cosmetic and dermatological formulations. As a cinnamate ester, its molecular structure is specifically engineered to absorb solar radiation in the UV-B spectrum, thereby mitigating the risk of sun-induced skin damage. This technical guide provides a comprehensive overview of Isopentyl 4-methoxycinnamate, detailing its physicochemical properties, mechanism of action, established analytical methodologies, and regulatory status. The discussion extends to its potential ancillary benefits, such as anti-inflammatory and antioxidant activities, which are of significant interest in the development of advanced skincare and therapeutic products.

Chemical Identity and Physicochemical Properties

Isopentyl 4-methoxycinnamate is identified by several names and registry numbers across various chemical and regulatory databases. Its fundamental properties are crucial for formulation development, ensuring compatibility and stability within a product matrix.

Table 1: Chemical Identifiers for Isopentyl 4-methoxycinnamate

IdentifierValue
IUPAC Name 3-methylbutyl (2E)-3-(4-methoxyphenyl)prop-2-enoate[1][2][3]
Common Synonyms Amiloxate, Isoamyl p-methoxycinnamate, Isopentyl p-methoxycinnamate[2][4][5][6]
CAS Number 71617-10-2[4][5][7][8][9]
Molecular Formula C₁₅H₂₀O₃[4][5][7][8][9]
EC Number 275-702-5[1][10]
UNII 376KTP06K8[10]

The physicochemical characteristics of a compound are paramount for predicting its behavior in different solvents and formulations. Isopentyl 4-methoxycinnamate exists as an oil, a property that dictates its use in the oil phase of emulsions like creams and lotions.

Table 2: Physicochemical Properties of Isopentyl 4-methoxycinnamate

PropertyValueSource(s)
Molecular Weight 248.32 g/mol [1][4][5][7][9]
Appearance Yellow Oil / Light yellow viscous liquid[4][10]
Boiling Point 158°C @ 0.7 mmHg[10][11]
Melting Point < -30°C[1][10]
Solubility Insoluble in water. Soluble in chloroform, ethyl acetate, methanol.[1][10][11]
Density ~1.0 g/cm³[10]
Refractive Index ~1.524[10]

Mechanism of Action and Scientific Applications

Primary Function: UV-B Absorption

The principal application of Isopentyl 4-methoxycinnamate is as a chemical sunscreen agent. Its efficacy is rooted in its molecular structure, specifically the cinnamate moiety, which contains a conjugated system of double bonds. This system allows the molecule to absorb high-energy photons from UV-B radiation (290-320 nm)[12][13]. Upon absorption of a photon, the molecule transitions to a higher energy electronic state. It then dissipates this energy through non-radiative pathways, such as heat, returning to its ground state without undergoing significant chemical change or generating harmful reactive species. This photochemical process effectively converts damaging UV radiation into harmless thermal energy on the skin's surface.

The selection of Isopentyl 4-methoxycinnamate in a sunscreen formulation is often due to its high efficacy in the UV-B range, which is primarily responsible for erythema (sunburn). It is frequently combined with other UV filters to achieve broad-spectrum protection against both UV-A and UV-B radiation[13].

Secondary Properties: Anti-inflammatory and Antioxidant Potential

Beyond its role as a UV absorber, research suggests that Isopentyl 4-methoxycinnamate may possess additional biological activities. Due to its structural similarity to cinnamic acid, which is known for its antioxidant and antimicrobial properties, Amiloxate is proposed to have similar effects[1][10].

  • Anti-inflammatory Action : In a murine model, Amiloxate demonstrated a dose-dependent anti-inflammatory effect, significantly inhibiting edema[1][10]. This property is highly desirable in sun care products, as UV exposure itself is a potent trigger of inflammatory cascades in the skin.

  • Antioxidant Activity : The mechanism is believed to involve scavenging free radicals generated by UV radiation[1][12]. By neutralizing these reactive oxygen species (ROS), the compound can help protect cellular structures from oxidative stress, a key contributor to photoaging and skin cancer.

These secondary properties make Isopentyl 4-methoxycinnamate a multifunctional ingredient, offering not only photoprotection but also potential therapeutic benefits in mitigating the broader biological consequences of sun exposure.

Synthesis and Manufacturing Overview

The commercial synthesis of Isopentyl 4-methoxycinnamate is typically achieved through a Fischer-Speier esterification reaction. This well-established method involves the reaction of 4-methoxycinnamic acid with isopentyl alcohol (also known as isoamyl alcohol) in the presence of an acid catalyst.

The causality behind this choice is the high efficiency and relative simplicity of the reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. The reaction is driven to completion by removing the water formed as a byproduct, typically through azeotropic distillation.

Synthesis_Workflow Reactant1 4-Methoxycinnamic Acid ReactionVessel Reaction Vessel (Heated) Reactant1->ReactionVessel Reactant2 Isopentyl Alcohol Reactant2->ReactionVessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionVessel Product Isopentyl 4-methoxycinnamate ReactionVessel->Product Esterification Byproduct Water (H₂O) ReactionVessel->Byproduct Purification Purification (e.g., Distillation) Product->Purification Purification->Product Final Product

Caption: General workflow for the synthesis of Isopentyl 4-methoxycinnamate.

Analytical Protocol: Quantification by HPLC

To ensure the quality and correct dosage of Isopentyl 4-methoxycinnamate in final products, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is the standard technique for its quantification, offering high precision and sensitivity[5].

Self-Validating HPLC Protocol

This protocol is designed to be self-validating by including a system suitability test, ensuring the chromatographic system is performing adequately before sample analysis.

Objective: To determine the concentration of Isopentyl 4-methoxycinnamate in a cosmetic formulation.

Materials:

  • Isopentyl 4-methoxycinnamate analytical standard (≥98.0% purity)[5]

  • HPLC-grade acetonitrile and water

  • Cosmetic product sample

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the solution before use.

  • Standard Solution Preparation:

    • Accurately weigh ~25 mg of the Isopentyl 4-methoxycinnamate standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to create a stock solution of approximately 1 mg/mL.

    • Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh an amount of the cosmetic product expected to contain ~10 mg of the active ingredient into a 100 mL volumetric flask.

    • Add ~70 mL of the mobile phase and sonicate for 15 minutes to extract the analyte.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Set to the λmax of Isopentyl 4-methoxycinnamate (typically around 310 nm).

    • Column Temperature: 30°C

  • System Suitability: Inject the 50 µg/mL standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Analysis:

    • Inject the blank (mobile phase), followed by the working standard solutions to generate a calibration curve.

    • Inject the prepared sample solution in duplicate.

  • Calculation: Calculate the concentration of Isopentyl 4-methoxycinnamate in the sample using the linear regression equation from the calibration curve.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile:Water) D HPLC System Setup (C18 Column, UV Detector) A->D B Prepare Standard Solutions F Generate Calibration Curve B->F C Prepare Sample Solution (Extraction & Filtration) G Inject Sample C->G E System Suitability Test D->E E->F F->G H Integrate Peak Areas G->H I Quantify Concentration H->I

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Quantification of Isopentyl 4-Methoxycinnamate

Introduction: The Analytical Imperative for Isopentyl 4-Methoxycinnamate Isopentyl 4-methoxycinnamate, also known as isoamyl p-methoxycinnamate or amiloxate, is a widely utilized organic ultraviolet (UV) B filter in a va...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Isopentyl 4-Methoxycinnamate

Isopentyl 4-methoxycinnamate, also known as isoamyl p-methoxycinnamate or amiloxate, is a widely utilized organic ultraviolet (UV) B filter in a variety of cosmetic and personal care products.[1] Its primary function is to absorb solar radiation in the UVB spectrum (290-320 nm), thereby protecting the skin from the deleterious effects of sun exposure, including sunburn and an increased risk of skin cancer.[2] Given its prevalence in formulations such as sunscreens, lotions, and lip balms, and regulatory limits on its concentration—for instance, a maximum of 10% in the European Union—the accurate and precise quantification of Isopentyl 4-methoxycinnamate is paramount for formulation development, quality control, and regulatory compliance.[2][3]

This comprehensive guide provides detailed analytical methods for the robust quantification of Isopentyl 4-methoxycinnamate in various matrices. We will delve into the principles and protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering insights into method development, validation, and sample preparation. The methodologies described herein are designed to be self-validating systems, grounded in established scientific principles and regulatory guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.

Physicochemical Properties of Isopentyl 4-Methoxycinnamate

A foundational understanding of the analyte's properties is critical for the rational design of analytical methods.

PropertyValue
Chemical Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Appearance Light yellow viscous liquid
Solubility Soluble in organic solvents such as ethanol, methanol, and acetonitrile.[4]
UV Absorption Absorbs UV-B radiation in the range of approximately 280 to 320 nm.[2]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

Reversed-phase HPLC with UV detection is the most prevalent and robust technique for the quantification of Isopentyl 4-methoxycinnamate in cosmetic formulations. The method's specificity, sensitivity, and adaptability to complex matrices make it the industry standard.

Principle of the HPLC Method

The fundamental principle involves the separation of Isopentyl 4-methoxycinnamate from other components in the sample matrix on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The analyte is retained on the column based on its hydrophobicity and is then eluted by the mobile phase. Detection is typically achieved using a UV detector set at the wavelength of maximum absorbance (λmax) of Isopentyl 4-methoxycinnamate, which is in the UV-B region.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Cosmetic Sample Dissolution Dissolution in Solvent (e.g., Ethanol) Sample->Dissolution Sonication Sonication Dissolution->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection Injection into HPLC Filtration->Injection Prepared Sample Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Workflow for the HPLC analysis of Isopentyl 4-methoxycinnamate.

Detailed HPLC Protocol

This protocol is based on a validated method for the simultaneous determination of multiple UV filters, including Isopentyl 4-methoxycinnamate, in suncare products.[3]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or a multi-wavelength UV detector.

  • Column: Symmetry Shield® C18, 5 µm particle size, or equivalent.

  • Mobile Phase:

    • A: Acidified Water (e.g., with 0.1% phosphoric acid)

    • B: Ethanol

  • Gradient Elution: A gradient program should be optimized to ensure separation from other UV filters and matrix components. A starting point could be a linear gradient from 70% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Multi-wavelength detection is recommended, with quantification at the λmax of Isopentyl 4-methoxycinnamate (approximately 308-310 nm).

2. Preparation of Standard Solutions:

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of Isopentyl 4-methoxycinnamate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase B (Ethanol).

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1 - 50 µg/mL).

3. Sample Preparation (for a cosmetic cream/lotion):

  • Accurately weigh approximately 0.5 g of the cosmetic product into a 50 mL centrifuge tube.

  • Add 25 mL of ethanol.

  • Vortex for 2 minutes to disperse the sample.

  • Sonicate for 15 minutes in an ultrasonic bath to ensure complete extraction of the analyte.[4]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to bring the concentration of Isopentyl 4-methoxycinnamate within the calibration range.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of Isopentyl 4-methoxycinnamate against the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Calculate the concentration of Isopentyl 4-methoxycinnamate in the prepared sample solution from its peak area using the regression equation.

  • Calculate the percentage by weight (% w/w) of Isopentyl 4-methoxycinnamate in the original cosmetic product.

Gas Chromatography (GC): A Complementary Technique

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers a high degree of selectivity and is a suitable alternative for the quantification of Isopentyl 4-methoxycinnamate.

Principle of the GC Method

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analyte between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas). The temperature of the column is programmed to increase over time to facilitate the elution of compounds with different boiling points. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.

Visualizing the GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Cosmetic Sample Extraction Extraction with Solvent (e.g., Methanol) Sample->Extraction Vortex Vortexing Extraction->Vortex Sonication Sonication Vortex->Sonication Centrifugation Centrifugation Sonication->Centrifugation Injection Injection into GC Centrifugation->Injection Prepared Sample Separation Chromatographic Separation (e.g., HP-5MS Column) Injection->Separation Detection Mass Spectrometry Detection (MS) Separation->Detection Integration Peak Integration (Extracted Ion Chromatogram) Detection->Integration Mass Spectrum Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Workflow for the GC-MS analysis of Isopentyl 4-methoxycinnamate.

Detailed GC-MS Protocol

This protocol is a general guideline and should be optimized for the specific instrumentation and sample matrix.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, a temperature-programmable column oven, and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 300 °C.[6]

    • Final hold: 5 minutes at 300 °C.

  • MS Parameters:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-400

2. Preparation of Standard Solutions:

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of Isopentyl 4-methoxycinnamate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the primary stock solution with methanol to cover the expected concentration range of the samples (e.g., 0.5 - 25 µg/mL).

3. Sample Preparation (for a cosmetic cream/lotion):

  • Accurately weigh approximately 0.5 g of the cosmetic product into a 10 mL screw-cap tube.

  • Add 5 mL of methanol.

  • Vortex for 30 seconds.

  • Sonicate for 20 minutes.

  • Centrifuge at 5000 rpm for 15 minutes.

  • Transfer the supernatant to a GC vial for analysis.

  • If necessary, dilute the sample with methanol to bring the concentration of Isopentyl 4-methoxycinnamate within the calibration range.

4. Data Analysis:

  • Identify the characteristic ions of Isopentyl 4-methoxycinnamate from the mass spectrum of a standard.

  • Construct a calibration curve by plotting the peak area of a selected quantifier ion against the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve (r² ≥ 0.99).

  • Calculate the concentration of Isopentyl 4-methoxycinnamate in the prepared sample solution from its peak area using the regression equation.

  • Calculate the percentage by weight (% w/w) of Isopentyl 4-methoxycinnamate in the original cosmetic product.

Method Validation: Ensuring Trustworthiness and Reliability

A critical component of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7]

Key Validation Parameters
ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.The peak for Isopentyl 4-methoxycinnamate should be well-resolved from other peaks, and peak purity should be confirmed by DAD or MS.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80-120% of the expected concentration.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Expressed as percent recovery. Typically 98-102% for drug substance.[8]
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Expressed as Relative Standard Deviation (%RSD). Repeatability (intra-day) and Intermediate Precision (inter-day) %RSD should be ≤ 2%.[8]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.[9]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.[9]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.The method should remain precise and accurate under small variations in parameters like mobile phase composition, pH, column temperature, and flow rate.
Example Validation Data for a Cinnamate Derivative by HPLC

The following table provides an example of validation data for a method used to quantify a cinnamate derivative, which can serve as a benchmark for a method for Isopentyl 4-methoxycinnamate.[9]

Validation ParameterResult
Linearity Range 2.5 - 60.0 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 10.42 ng/mL
Limit of Quantitation (LOQ) 31.26 ng/mL
Accuracy (% Recovery) 99.08 - 102.75%
Precision (Repeatability, %RSD) 1.03 - 3.46%
Precision (Intermediate, %RSD) 3.14 - 6.07%

Conclusion: A Framework for Confident Quantification

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of Isopentyl 4-methoxycinnamate in cosmetic and personal care products. The presented HPLC and GC protocols, grounded in established scientific principles and supported by clear, step-by-step instructions, are designed for immediate application in a quality control or research and development setting. By adhering to the principles of method validation outlined herein, laboratories can ensure the integrity of their analytical data, contributing to product quality, safety, and regulatory compliance. The provided diagrams and tables serve as practical tools to facilitate the implementation and understanding of these essential analytical workflows.

References

  • Srisook, K., Malapong, C., Sawai, P., & Srisook, E. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde in Etlingera pavieana rhizomes. Journal of Applied Pharmaceutical Science, 11(10), 029-034. [Link]

  • Pinto, I. C., Cerqueira-Coutinho, C., Freitas, Z. M. F., Santos, E. P., Carmo, F. A., & Ricci Junior, E. (2018). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate in a new topical formulation. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • Nyeborg, M., Pissavini, M., & Doucet, O. (2010). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. International journal of cosmetic science, 32(1), 47–53. [Link]

  • Pinto, I. C., Cerqueira-Coutinho, C., Freitas, Z. M. F., Santos, E. P., Carmo, F. A., & Ricci Junior, E. (2018). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate in a new topical formulation. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]

  • COSMILE Europe. (n.d.). ISOAMYL P-METHOXYCINNAMATE. Retrieved from [Link]

  • Jesionek, W., et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Molecules, 26(16), 4780. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Noviandri, I., et al. (2022). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. Molbank, 2022(2), M1382. [Link]

  • European Chemicals Agency. (n.d.). Isopentyl p-methoxycinnamate. Retrieved from [Link]

  • Pharma Validation. (2023). Calculating LOD and LOQ for HPLC and UV Methods. Retrieved from [Link]

  • Negreira, N., et al. (2010). Development of a method for the determination of UV filters in water samples using stir bar sorptive extraction and thermal desorption-gas chromatography-mass spectrometry. Journal of Chromatography A, 1217(44), 6815-6821. [Link]

  • GL Sciences. (n.d.). Analytical and Retention Index of 61 Components of Organic Solvents - Using InertCap 1. Retrieved from [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Records of Natural Products, 17(6), 1-13. [Link]

  • JuSER. (2019). Validation of analytical HPLC with post-column injection as a method for rapid and precise quantification of radiochemical yield. Journal of Nuclear Chemistry, 2019, 1-8. [Link]

  • U.S. Pharmacopeia. (2021). General Chapter <621> Chromatography. [Link]

  • LCGC International. (2021). Selective Detection with UV Spectroscopy in Gas Chromatography. [Link]

  • Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET ISOAMYL p-METHOXYCINNAMATE. Retrieved from [Link]

Sources

Application

Formulation of sunscreens with Isopentyl 4-methoxycinnamate

Executive Summary Isopentyl 4-methoxycinnamate (IMC), also known by the USAN name Amiloxate or the INCI Isoamyl p-Methoxycinnamate , is a liquid UVB filter with a peak absorption at ~308 nm. While chemically related to t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopentyl 4-methoxycinnamate (IMC), also known by the USAN name Amiloxate or the INCI Isoamyl p-Methoxycinnamate , is a liquid UVB filter with a peak absorption at ~308 nm. While chemically related to the ubiquitous Octinoxate (Ethylhexyl Methoxycinnamate), IMC offers distinct solvency characteristics and a "nature-identical" marketing angle, as it can be isolated from the Galanga root (Kaempferia galanga).

This guide addresses the critical challenges of formulating with IMC: utilizing its high solvency for crystalline UV filters (e.g., Avobenzone, Bemotrizinol) and mitigating the photo-instability inherent to cinnamate derivatives.

Regulatory Status Overview (as of 2026):

  • EU/ASEAN: Approved up to 10% (Annex VI).

  • USA: Not currently approved as a Category I OTC Active Ingredient (Status: TEA pending/inactive). Note: Formulations intended for the US market cannot claim IMC as an active sunscreen agent.

Physicochemical Profile & Solubility

IMC acts as an excellent solvent for solid organic filters, often reducing the need for polar emollients like C12-15 Alkyl Benzoate.

PropertySpecificationFormulation Impact
Appearance Pale yellow liquidLow color impact on final emulsion.[1]
LogP ~4.9Highly lipophilic; resides strictly in the oil phase.[1]
Specific Gravity 1.04 g/mLSlightly denser than water; requires robust stabilization in low-viscosity sprays.[1]
UV Max 308 nm (UVB)Primary UVB absorber; requires UVA partner (e.g., Avobenzone) for Broad Spectrum.[1]
Solubility (Water) < 0.1 mg/LWater resistance potential is high.[1]
Solvency Power HighCan dissolve ~15-20% Avobenzone or ~10% Bemotrizinol.[1]

Formulation Logic: The Stabilization Imperative

Like all cinnamates, IMC undergoes photo-isomerization upon UV exposure. The molecule transitions from its high-absorbing trans-isomer to the lower-absorbing cis-isomer, leading to a loss of SPF efficacy (up to 30% reduction) and potential reactive oxygen species (ROS) generation.[1]

The Fix: Triplet State Quenching To stabilize IMC, you must incorporate a triplet-state quencher or a sterically hindering filter.

  • Preferred Partner: Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (Bemotrizinol/BEMT). BEMT stabilizes cinnamates via energy transfer.

  • Alternative Partner: Octocrylene (effective, but sensory profile is heavier).

Diagram 1: Photostabilization Mechanism

The following diagram illustrates the energy transfer pathway required to prevent IMC degradation.

Photostabilization UV_Photon UV Photon (308nm) IMC_Ground IMC (Ground State) UV_Photon->IMC_Ground Absorption IMC_Excited IMC (Excited Singlet) IMC_Ground->IMC_Excited Excitation IMC_Triplet IMC (Excited Triplet) *Unstable* IMC_Excited->IMC_Triplet Intersystem Crossing Quencher Quencher (BEMT/Octocrylene) IMC_Triplet->Quencher Energy Transfer (Stabilization) Isomer Cis-Isomer (Low Efficacy) IMC_Triplet->Isomer No Stabilizer Heat Harmless Heat Quencher->Heat Relaxation

Caption: Energy transfer pathway preventing the photo-isomerization of IMC by transferring triplet energy to a stable quencher molecule.

Protocol 1: High-SPF Broad Spectrum Emulsion (O/W)[1]

Objective: Create a stable SPF 50+ chassis using IMC as the primary UVB filter and solvent for the UVA filter (Avobenzone).

Phase A: Oil Phase (The Active Matrix)

  • Isopentyl 4-methoxycinnamate (IMC): 10.00% (UVB Filter / Solvent)[1]

  • Butyl Methoxydibenzoylmethane (Avobenzone): 3.00% (UVA Filter)

  • Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (BEMT): 2.00% (Stabilizer/Booster)[1]

  • Cetearyl Alcohol & Cetearyl Glucoside: 4.00% (Emulsifier)

  • Dimethicone (50 cst): 1.50% (Soaping reduction)

  • Tocopheryl Acetate: 0.50% (Antioxidant)

Phase B: Aqueous Phase

  • Deionized Water: q.s. to 100%

  • Glycerin: 3.00% (Humectant)

  • Xanthan Gum: 0.20% (Rheology modifier)

  • Disodium EDTA: 0.10% (Chelator)

Phase C: Finishing

  • Phenoxyethanol & Ethylhexylglycerin: 1.00% (Preservative)

  • Silica (Spherical): 1.50% (Sensory adjuster - reduces tackiness of IMC)

Manufacturing Procedure:

  • Solubilization (Critical Step): In the main vessel, combine IMC, Avobenzone, and BEMT. Heat to 80°C . Stir until the crystalline filters (Avobenzone/BEMT) are completely dissolved. The solution must be crystal-clear yellow.

    • Why? IMC is the solvent. If you do not fully dissolve BEMT here, it will recrystallize in the final emulsion, causing SPF failure.

  • Oil Phase Prep: Add the emulsifiers (Cetearyl Alcohol/Glucoside) and Dimethicone to the oil mix. Maintain 80°C.

  • Water Phase Prep: In a side beaker, disperse Xanthan Gum in Glycerin (slurry method) and add to water. Add EDTA. Heat to 80°C .

  • Emulsification: Slowly add Phase B (Water) to Phase A (Oil) while homogenizing at 3000-4000 RPM for 5 minutes.

    • Note: Inverting phases (Oil to Water) is also acceptable depending on equipment, but adding Water to Oil often yields a finer particle size initially for this specific emulsifier system.

  • Cooling: Switch to sweep mixing (low shear) and cool to 40°C.

  • Finishing: Add Phase C (Preservative and Silica). Homogenize briefly (1 min) to disperse Silica. Cool to 25°C.

Diagram 2: Formulation Workflow

FormulationProcess cluster_Oil Phase A (Oil) cluster_Water Phase B (Water) IMC IMC (Liquid) HeatOil Heat to 80°C Dissolve Completely IMC->HeatOil Solids Avobenzone/BEMT (Crystalline) Solids->HeatOil Emulsify Emulsification (High Shear 4000 RPM) HeatOil->Emulsify WaterMix Water + Thickener HeatWater Heat to 80°C WaterMix->HeatWater HeatWater->Emulsify Cooling Cool to 40°C (Sweep Mix) Emulsify->Cooling Additives Add Phase C (Preservative/Silica) Cooling->Additives Final Final Emulsion (SPF 50+) Additives->Final

Caption: Critical path for formulating IMC emulsions, highlighting the dissolution step for solid filters.

Protocol 2: Photostability Validation (In-House)

Before sending for clinical testing, you must validate that the IMC/BEMT system is preventing isomerization.

Equipment:

  • PMMA Plates (Helioplates, 6 µm roughness).

  • Solar Simulator (e.g., Atlas Suntest) or UV Chamber.

  • UV-Vis Spectrophotometer with Integrating Sphere (e.g., Labsphere).

Methodology:

  • Application: Apply 1.3 mg/cm² of the emulsion to the PMMA plate.

  • Spreading: Spread gently with a finger cot saturated with the product for 30 seconds, then allow to dry for 15 minutes in the dark.

  • Initial Scan (T0): Measure absorbance from 290 nm to 400 nm at 5 different spots on the plate. Calculate mean Absorbance.

  • Irradiation: Expose the plate to 5 MED (Minimal Erythemal Dose) or approx. 100 J/cm² of simulated solar radiation.

    • Note: Keep plate temperature < 35°C to prevent physical separation.

  • Post-Exposure Scan (T1): Measure absorbance again at the same 5 spots.

  • Calculation:

    
    
    
    • Target: > 90% retention of AUC (Area Under Curve). If < 85%, increase BEMT concentration or add Octocrylene.

Troubleshooting Guide

IssueCauseSolution
SPF lower than predicted IMC Isomerization (E to Z shift).Increase BEMT ratio. Ensure formula pH is neutral (acidic pH can accelerate degradation).
Crystals appearing after 1 week Saturation of IMC solvent capacity.The ratio of Solid Filters (Avobenzone) to IMC is too high. Maintain at least a 1:3 ratio (Solid:Liquid).
Yellow discoloration Interaction with metal ions.[1]Increase Disodium EDTA to 0.2%. Avoid contact with iron oxides if possible.
Greasy after-feel High oil load from IMC.[1]Add silica or starch (Phase C).[1] Use light co-emollients like Dicaprylyl Carbonate.

References

  • European Commission. (2024). Cosmetic Product Regulation (EC) No 1223/2009, Annex VI - List of UV Filters Allowed in Cosmetic Products. Entry 14: Isopentyl-4-methoxycinnamate. Link

  • Pattanaik, S., et al. (2020). Sunscreen Regulation in the World. In: Analysis of Cosmetic Products. Elsevier. Link

  • Shaath, N. A. (2016). Sunscreen Regulations and the Photostability of Solar Filters. In: Principles and Practice of Photoprotection. Springer. Link

  • Umar, M.I., et al. (2014). Anti-inflammatory properties of Kaempferia galanga L.[2] (Source of natural IMC). Journal of Ethnopharmacology. Link

  • Bonda, C. A. (2008). The photostability of organic sunscreen actives: A review. Cosmetic & Toiletries.[3][4][5] Link

Sources

Method

Enzymatic synthesis of cinnamate esters like Isopentyl 4-methoxycinnamate

Application Note & Protocol Topic: High-Efficiency Enzymatic Synthesis of Isopentyl 4-methoxycinnamate: A Biocatalytic Approach to UV Filter Production Abstract Cinnamate esters, such as Isopentyl 4-methoxycinnamate, are...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Enzymatic Synthesis of Isopentyl 4-methoxycinnamate: A Biocatalytic Approach to UV Filter Production

Abstract

Cinnamate esters, such as Isopentyl 4-methoxycinnamate, are key active ingredients in commercial sunscreens and personal care products for their UV-B absorbing properties.[1] Traditional chemical synthesis routes often require harsh conditions, toxic catalysts, and complex purification steps.[1] This application note presents a detailed protocol for the enzymatic synthesis of Isopentyl 4-methoxycinnamate, leveraging the high selectivity and mild reaction conditions offered by biocatalysis. We detail a robust, efficient, and environmentally conscious process using an immobilized lipase, Novozym® 435, which is well-suited for researchers in drug development and fine chemical synthesis.[2][3][4] The protocols provided are designed to be self-validating, incorporating analytical checkpoints for reaction monitoring and final product characterization.

Introduction: The Case for Biocatalysis

The synthesis of specialty esters for the pharmaceutical and cosmetic industries is increasingly shifting towards "green" methodologies.[3] Enzymatic catalysis, or biocatalysis, is at the forefront of this transition, offering significant advantages over conventional chemical methods:

  • High Specificity: Enzymes exhibit remarkable regio- and enantioselectivity, drastically reducing the formation of unwanted byproducts and simplifying downstream processing.[4]

  • Mild Reaction Conditions: Reactions proceed at or near ambient temperatures and pressures, lowering energy consumption and preserving the integrity of thermally sensitive molecules.[4]

  • Environmental Sustainability: Biocatalysis eliminates the need for harsh acids, bases, or heavy metal catalysts, reducing hazardous waste generation.[3][4]

  • Catalyst Reusability: The use of immobilized enzymes allows for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles, enhancing process economy.[5][6]

Lipases (EC 3.1.1.3) are particularly versatile enzymes for ester synthesis.[7] They are robust, do not require cofactors, and are active in non-aqueous organic solvents, which is essential for shifting the reaction equilibrium towards synthesis rather than hydrolysis.[7][8] Novozym® 435, an immobilized lipase B from Candida antarctica on a macroporous acrylic resin, is a commercially available and widely utilized biocatalyst known for its high activity and stability, making it an ideal choice for this application.[9][10]

This guide will focus on the transesterification pathway for synthesizing Isopentyl 4-methoxycinnamate, a method often favored for achieving high conversion rates by avoiding the direct production of water, which can limit reaction equilibrium.[11]

Reaction Mechanism & Key Parameters

The enzymatic synthesis of esters via transesterification follows a Ping-Pong Bi-Bi mechanism.[12][13]

Causality of the Mechanism:

  • Acyl-Enzyme Complex Formation: The first substrate (ethyl 4-methoxycinnamate) binds to the lipase's active site. The enzyme's serine hydroxyl group performs a nucleophilic attack on the ester's carbonyl carbon, forming a tetrahedral intermediate. This collapses, releasing the first product (ethanol) and leaving an acyl-enzyme complex.

  • Ester Formation: The second substrate (isopentyl alcohol) enters the active site and performs a nucleophilic attack on the acyl-enzyme complex. This forms a second tetrahedral intermediate, which then collapses to release the final ester product (Isopentyl 4-methoxycinnamate) and regenerate the free enzyme.

Several parameters must be carefully controlled to ensure optimal reaction kinetics and yield.

G

Table 1: Critical Parameters for Lipase-Catalyzed Esterification
ParameterOptimal RangeRationale & CausalitySource(s)
Enzyme Novozym® 435High stability and activity in organic media; widely documented for ester synthesis.[9][10][14][9][10][14]
Temperature 50 - 70 °CBalances increased reaction rate with potential for thermal deactivation. Higher temperatures reduce mass transfer limitations by lowering viscosity.[15][16][15][16]
Solvent Hexane, Heptane, IsooctaneHydrophobic solvents (high log P) are preferred as they do not strip the essential water layer from the enzyme surface required for catalytic activity and improve substrate solubility.[6][16][6][16]
Substrate Molar Ratio (Alcohol:Ester)1:1 to 3:1An excess of the alcohol can shift the equilibrium towards the product, but a large excess can lead to competitive inhibition of the enzyme's active site.[12][17] The optimal ratio must be determined empirically.[12][17]
Water Activity (aw) < 0.1Minimal water is essential for maintaining the enzyme's catalytically active conformation, but excess water will promote the reverse reaction (hydrolysis).[16][16]
Agitation Speed 150 - 200 rpmEnsures adequate mixing to overcome external mass transfer limitations between the bulk liquid and the immobilized enzyme particles. Excessive speed can cause mechanical degradation of the support.[9][16][9][16]

Experimental Protocol: Synthesis of Isopentyl 4-methoxycinnamate

This protocol details the synthesis via transesterification of ethyl 4-methoxycinnamate with isopentyl alcohol.

Materials & Equipment
  • Enzyme: Novozym® 435 (Candida antarctica lipase B, immobilized)

  • Substrates: Ethyl 4-methoxycinnamate (>99%), Isopentyl alcohol (3-methyl-1-butanol, >99%)

  • Solvent: n-Hexane (HPLC grade)

  • Standards: Isopentyl 4-methoxycinnamate (for analytical calibration)[18]

  • Apparatus:

    • 100 mL round-bottom flask with stopper

    • Magnetic stirrer with hotplate

    • Orbital shaker incubator

    • Rotary evaporator

    • Analytical balance

    • HPLC or GC system for reaction monitoring

    • NMR spectrometer and FTIR spectrophotometer for product characterization

Step-by-Step Synthesis Protocol
  • Substrate Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of ethyl 4-methoxycinnamate in 50 mL of n-hexane.

  • Addition of Acyl Acceptor: Add 20 mmol of isopentyl alcohol to the flask (corresponding to a 2:1 molar ratio of alcohol to ester).

  • Enzyme Addition: Add 500 mg of Novozym® 435 (typically 5-10% w/w of substrates) to the reaction mixture.

    • Scientist's Note: The enzyme loading is a critical cost and efficiency parameter. 10% is a robust starting point for optimization.

  • Reaction Incubation: Securely stopper the flask and place it in an orbital shaker incubator. Set the temperature to 60°C and agitation to 180 rpm.

  • Reaction Monitoring:

    • At regular intervals (e.g., 2, 4, 8, 12, 24 hours), pause the agitation and carefully withdraw a small aliquot (approx. 50 µL) of the reaction mixture.

    • Filter the aliquot through a 0.22 µm syringe filter to remove the enzyme.

    • Dilute the sample with n-hexane to a suitable concentration for analysis.

    • Analyze the sample by HPLC or GC to determine the consumption of ethyl 4-methoxycinnamate and the formation of Isopentyl 4-methoxycinnamate. The reaction is considered complete when the substrate concentration plateaus. A conversion of >90% can be expected.[15]

  • Enzyme Recovery (Downstream Processing):

    • Once the reaction is complete, cool the flask to room temperature.

    • Remove the immobilized enzyme by simple vacuum filtration.[19]

    • Wash the recovered enzyme beads with fresh n-hexane (3 x 10 mL) to remove any adsorbed substrates or products.

    • Dry the enzyme under vacuum at room temperature and store at 4°C for reuse in subsequent batches.

  • Product Isolation:

    • Transfer the filtrate (the reaction mixture minus the enzyme) to a round-bottom flask.

    • Remove the n-hexane solvent using a rotary evaporator.

    • The resulting crude product will contain the desired Isopentyl 4-methoxycinnamate along with unreacted isopentyl alcohol and residual ethanol.

  • Purification (Optional): For high-purity applications, the crude product can be purified using silica gel column chromatography.

G sub 1. Substrate Prep (Ethyl 4-methoxycinnamate + Isopentyl Alcohol in Hexane) reac 2. Reaction (Add Novozym® 435, 60°C, 180 rpm) sub->reac mon 3. Monitoring (HPLC/GC Aliquots) reac->mon Periodic Sampling filt 4. Enzyme Recovery (Filtration) reac->filt Upon Completion mon->reac evap 5. Product Isolation (Solvent Evaporation) filt->evap recy Enzyme for Reuse filt->recy char 6. Product Characterization (NMR, FTIR, HPLC) evap->char prod Pure Isopentyl 4-methoxycinnamate char->prod

Product Characterization & Validation

Validation of the final product's identity and purity is crucial.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[16]

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.[16]

  • Detection: UV detector at 280-310 nm (the absorbance maximum for the cinnamate chromophore).

  • Validation: Compare the retention time of the synthesized product with a pure analytical standard of Isopentyl 4-methoxycinnamate.

Spectroscopic Characterization

The structure of the purified ester should be confirmed using NMR and FTIR spectroscopy.

Table 2: Expected Analytical Data for Isopentyl 4-methoxycinnamate
AnalysisExpected Result
Formula C15H20O3[18]
Molecular Weight 248.32 g/mol [18]
Appearance Colorless to pale yellow liquid
¹H NMR (CDCl₃)δ (ppm): ~7.6 (d, Ar-H), ~6.9 (d, Ar-H), ~7.7 (d, C=CH), ~6.3 (d, C=CH), ~4.2 (t, -OCH₂-), ~3.8 (s, -OCH₃), ~1.7 (m, -CH₂CH(CH₃)₂), ~1.5 (q, -CH₂CH₂-), ~0.9 (d, -CH(CH₃)₂)
FTIR (neat)ν (cm⁻¹): ~2960 (C-H stretch), ~1710 (C=O ester stretch), ~1635 (C=C alkene stretch), ~1605 (C=C aromatic), ~1250 (C-O stretch)

Note: Exact NMR shifts may vary slightly based on solvent and concentration. Data is extrapolated from typical values for cinnamate esters and isopentyl groups.[20][21]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the enzymatic synthesis of Isopentyl 4-methoxycinnamate. By leveraging the catalytic efficiency of immobilized lipase Novozym® 435, this method offers a sustainable, high-yield alternative to traditional chemical synthesis. The detailed steps for reaction execution, monitoring, and product validation provide researchers with a reliable framework for producing high-purity cinnamate esters for applications in the pharmaceutical, cosmetic, and fine chemical industries.[2][8][22]

References

  • Escobar, S., Bernal, C., & Mesa, M. (2020). Enzymatic synthesis of 4-methoxycinnamoylglycerol Uv filter mediated by immobilized-lipase and nanoparticle formation on N-succinylchitosan. Revista U.D.C.A Actualidad & Divulgación Científica, 23(2). Available at: [Link]

  • Escobar, S., et al. (2020). Enzymatic synthesis of 4-methoxycinnamoylglycerol Uv filter mediated by immobilized-lipase and nanoparticle formation on N-succinylchitosan. SciELO Colombia. Available at: [Link]

  • Google Patents. (2017). CN107522616A - A kind of synthesis technique of sun-screening agent Octyl methoxycinnamate.
  • ResearchGate. (n.d.). Enzymatic synthesis of octyl methoxycinnamate (OMC). Available at: [Link]

  • Sivakumar, P., et al. (2008). Lipase catalyzed ester synthesis for food processing industries. Brazilian Archives of Biology and Technology, 51(6), 1233-1247. Available at: [Link]

  • Google Patents. (2009). US20090181439A1 - Process for enzymatically preparing carboxylic esters.
  • Jo, A., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Lue, B-M., et al. (2005). Lipase-catalyzed esterification of cinnamic acid and oleyl alcohol in organic solvent media. Journal of Chemical Technology & Biotechnology, 80(4), 462-468. Available at: [Link]

  • Sitorus, A. C., et al. (2022). A GREEN SYNTHESIS OF N-OCTYL CINNAMATE BY SONOCHEMICAL METHOD AND POTENTIAL AS ANTIOXIDANT AND ANTIINFLAMMATORY IN-VITRO. IOSR Journal of Pharmacy. Available at: [Link]

  • Lestari, W. W., et al. (2022). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. MDPI. Available at: [Link]

  • Sharma, C. K., & Kanwar, S. S. (2014). Synthesis of ethyl cinnamate using lipase. ResearchGate. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2019). Biocatalysis explained: from pharmaceutical to bulk chemical production. RSC Publishing. Available at: [Link]

  • Kumar, A., & Kanwar, S. S. (2012). Organic Solvent Tolerant Lipases and Applications. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Digital.CSIC. Available at: [Link]

  • Corradini, M. F. S., et al. (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Catalysis Science & Technology. Available at: [Link]

  • Chowdary, G. V., & Prapulla, S. G. (2002). Kinetic study on lipase-catalyzed esterification in organic solvents. ResearchGate. Available at: [Link]

  • Panić, M., et al. (2021). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Partial 1 H NMR spectra (500 MHz, MeOH-d 4 ) displaying signals of... Available at: [Link]

  • Google Patents. (1992). EP0509426A2 - Process for the preparation of octyl methoxy cinnamate.
  • Rueda, N., et al. (2023). Upstream and Downstream Bioprocessing in Enzyme Technology. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Lee, G. S., Widjaja, A., & Ju, Y. H. (2006). Enzymatic synthesis of cinnamic acid derivatives. PubMed. Available at: [Link]

  • de Oliveira, G. C., et al. (2024). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Chowdary, G. V., & Prapulla, S. G. (2002). Kinetic study on lipase-catalyzed esterification in organic solvents. Semantic Scholar. Available at: [Link]

  • SciSpace. (n.d.). Sustainable synthesis of fine chemicals using biocatalysis. Available at: [Link]

  • Jo, A., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI. Available at: [Link]

  • Jo, A., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI. Available at: [Link]

  • Lue, B-M., et al. (2022). Ultrasound Plus Vacuum-System-Assisted Biocatalytic Synthesis of Octyl Cinnamate and Response Surface Methodology Optimization. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of a series of alkyl esters using novozyme 435 in a packed-bed, miniaturized, continuous flow reactor. Available at: [Link]

  • Zhao Group @ UIUC. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. University of Illinois. Available at: [Link]

  • Stergiou, P. Y., et al. (2013). Advances in lipase-catalyzed esterification reactions. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2020). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). PubMed. Available at: [Link]

  • MySkinRecipes. (n.d.). Novozym 435 (Candida antarctica lipase, immobilized). Available at: [Link]

  • Du, J., et al. (2010). Kinetic Studies on Lipase-catalyzed Transesterification of Phosphatidylcholine with α-linolenic Acid Ethyl Ester. ResearchGate. Available at: [Link]

  • Novonesis. (n.d.). What is biocatalysis? Available at: [Link]

  • Garcia-Galan, C., et al. (2011). Immobilisation and application of lipases in organic media. Chemical Society Reviews. Available at: [Link]

  • Google Patents. (2022). CN114436835A - Preparation process of ethyl p-methoxycinnamate.
  • de Oliveira, P. F., et al. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. SciELO. Available at: [Link]

  • Cvjetko, M., et al. (2012). Synthesis of ethyl cinnamate catalyzed by lipase B from Candida antarctica. ResearchGate. Available at: [Link]

  • Dos Santos, J. C. S., et al. (2023). Comparative Analysis of Kinetic Parameters of Sustainable Branched Esters Obtained from Lauric Acid. ACS Omega. Available at: [Link]

Sources

Application

Encapsulation techniques for Isopentyl 4-methoxycinnamate

Application Note: Advanced Encapsulation Strategies for Isopentyl 4-Methoxycinnamate (Amiloxate) Introduction & Scientific Rationale Isopentyl 4-methoxycinnamate (IMC), also known as Amiloxate or Isoamyl p-methoxycinnama...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Encapsulation Strategies for Isopentyl 4-Methoxycinnamate (Amiloxate)

Introduction & Scientific Rationale

Isopentyl 4-methoxycinnamate (IMC), also known as Amiloxate or Isoamyl p-methoxycinnamate, is a highly effective UV-B filter (290–320 nm). Despite its efficacy, its application in advanced dermo-cosmetics and pharmaceutical protectants is challenged by three physical constraints:

  • Lipophilicity: IMC is an oil-soluble liquid, making it difficult to incorporate into aqueous-based gels or sprays without high surfactant loads.

  • Photolability: Like its analog Ethylhexyl Methoxycinnamate (OMC), IMC is susceptible to photo-isomerization (trans-to-cis) and degradation upon UV exposure, reducing its protective capacity over time.

  • Dermal Penetration: Low molecular weight lipophiles can penetrate the stratum corneum, leading to potential systemic absorption and skin irritation.

Strategic Objective: This guide details three encapsulation protocols designed to isolate IMC from direct skin contact, stabilize the molecule against UV flux, and enable aqueous dispersion.

Technique 1: Host-Guest Supramolecular Inclusion (Cyclodextrin)

Mechanism: This method utilizes Sulfobutyl-ether-


-cyclodextrin (SBE-

-CD), a negatively charged derivative with high water solubility. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic IMC molecule, forming a stable inclusion complex.[1] This shields the reactive alkene double bond of the cinnamate moiety from oxidative stress and UV-induced degradation.

Why this method? Unlike simple emulsions, this creates a molecular-level dispersion. It is the gold standard for converting liquid IMC into a water-soluble powder.

Protocol: Saturated Solution Method

Materials:

  • Isopentyl 4-methoxycinnamate (IMC) (>98% purity)

  • Sulfobutyl-ether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD)
  • Solvent: Ethanol/Water (30:70 v/v) or pure distilled water (if SBE-

    
    -CD solubility permits)
    

Workflow:

  • Host Preparation: Dissolve SBE-

    
    -CD in distilled water to obtain a saturated solution. Maintain temperature at 30°C under constant magnetic stirring (200 RPM).
    
  • Guest Addition: Dropwise add liquid IMC to the cyclodextrin solution.

    • Critical Ratio: Target a 1:1 molar ratio. Excess IMC will not complex and will form an oily layer.

  • Equilibration: Stir the mixture for 4–6 hours at 30°C. Shield the reaction vessel from light to prevent premature photo-reaction.

  • Separation: Refrigerate the solution at 4°C overnight to promote precipitation of the complex (if solubility drops) or use Lyophilization (Freeze-Drying) for complete recovery.

    • Freeze-Drying Cycle: Freeze at -40°C for 4 hours; Primary drying at -10°C/0.1 mbar; Secondary drying at 25°C.

  • Washing: Wash the resulting powder with a small volume of diethyl ether to remove unencapsulated (surface) IMC.

Validation:

  • FTIR: Look for the shift or disappearance of the carbonyl stretching vibration (

    
    ) of IMC, indicating inclusion in the cavity.
    
  • Phase Solubility: Construct a phase solubility diagram (Concentration of IMC vs. Concentration of CD) to confirm

    
    -type complexation (linear increase).
    

Technique 2: Nanostructured Lipid Carriers (NLC)[2][3]

Mechanism: Since IMC is a liquid, Solid Lipid Nanoparticles (SLN) are prone to drug expulsion during storage as the lipid matrix crystallizes. NLCs use a blend of solid lipid and liquid lipid (IMC itself acts as the liquid lipid here), creating an imperfect crystal lattice that accommodates higher payloads and prevents expulsion.

Why this method? NLCs mimic the skin's lipid composition, improving bio-adhesion without deep penetration. They provide a physical barrier (solid matrix) that scatters UV light, adding a synergistic "physical filter" effect to the chemical absorption of IMC.

Protocol: High-Shear Melt Emulsification

Materials:

  • Solid Lipid: Glyceryl Behenate (Compritol 888 ATO) or Cetyl Palmitate.

  • Liquid Lipid: Isopentyl 4-methoxycinnamate (Active ingredient).

  • Surfactant: Poloxamer 188 or Tween 80 (2–3% w/v).

  • Aqueous Phase: Deionized water.

Workflow:

  • Melt Phase: Heat the solid lipid (Glyceryl Behenate) to 85°C (approx. 5–10°C above its melting point).

  • Drug Incorporation: Add IMC to the molten lipid.

    • Ratio: 70% Solid Lipid / 30% IMC. Stir until a homogeneous clear oil phase is formed.

  • Aqueous Phase Prep: Heat the water + surfactant solution to 85°C.

    • Critical Step: Both phases must be at the same temperature to prevent premature solidification (shock cooling) during mixing.

  • Pre-Emulsification: Add the aqueous phase to the lipid phase under mechanical stirring (1000 RPM) for 2 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization (HPH): Pass the pre-emulsion through a high-pressure homogenizer.[2]

    • Settings: 3 cycles at 500 bar.

    • Note: Excessive cycling can cause particle re-agglomeration.

  • Cooling: Allow the nanoemulsion to cool to room temperature. The lipid droplets will recrystallize into solid nanoparticles, entrapping the IMC.

Diagram: NLC Fabrication Workflow

NLC_Workflow SolidLipid Solid Lipid (Glyceryl Behenate) Heat Heat to 85°C (Melt Blend) SolidLipid->Heat IMC Liquid IMC (Amiloxate) IMC->Heat PreEmulsion Pre-Emulsion (High Shear Mixing) Heat->PreEmulsion WaterPhase Aqueous Surfactant (85°C) WaterPhase->PreEmulsion Same Temp HPH High Pressure Homogenization (500 bar, 3 cycles) PreEmulsion->HPH Cooling Cooling & Recrystallization HPH->Cooling NLC Final NLC Suspension Cooling->NLC

Figure 1: High-Shear Melt Emulsification workflow for generating Nanostructured Lipid Carriers (NLC).

Technique 3: Mesoporous Silica Encapsulation[5]

Mechanism: IMC is adsorbed into the nanopores (2–50 nm) of mesoporous silica particles (e.g., MCM-41 or SBA-15). The rigid silica framework acts as a "cage," preventing the large IMC molecules from diffusing into the skin while allowing UV photons to enter and be absorbed.

Why this method? This creates a "dry water" effect where the liquid IMC behaves like a free-flowing powder. It significantly reduces skin permeation and eliminates the greasy feel associated with cinnamate esters.

Protocol: Solvent Evaporation / Impregnation
  • Activation: Dry the Mesoporous Silica (MCM-41) at 120°C for 2 hours to remove adsorbed water.

  • Solution Prep: Dissolve IMC in a volatile solvent (Ethanol or Acetone).

    • Ratio: 1:1 weight ratio of IMC to Silica.

  • Impregnation: Add the activated silica to the IMC solution. Stir for 24 hours at room temperature.

    • Capillary Action: This time allows the solution to penetrate deep into the mesopores.

  • Solvent Removal: Use a Rotary Evaporator under reduced pressure to slowly remove the solvent.

    • Note: Rapid evaporation may deposit IMC on the surface rather than inside the pores.

  • Washing: Wash the powder with Hexane (briefly) to remove surface-adsorbed IMC, ensuring only pore-encapsulated material remains.

Comparative Analysis & Characterization

Data Summary Table

FeatureCyclodextrin ComplexNanostructured Lipid Carriers (NLC)Mesoporous Silica
Physical State Water-Soluble PowderAqueous NanosuspensionInsoluble Powder
Encapsulation Efficiency High (~85%)Moderate-High (70–90%)Moderate (50–60%)
Skin Permeation Reduced (Hydrophilic shell)Minimized (Solid matrix barrier)Lowest (Steric hindrance)
Photostability Excellent (Cavity protection)Good (Scattering effect)Excellent (Rigid confinement)
Formulation Use Aqueous Gels, TonersLotions, CreamsPowders, Matte Creams

Key Characterization Protocols:

  • Encapsulation Efficiency (EE%):

    • Method: Centrifugation (for NLC) or Solvent Wash (for Silica).

    • Calculation:

      
      
      
    • Detection: HPLC at 310 nm (Mobile phase: Methanol/Water).

  • Photostability Testing:

    • Spread

      
       of formulation on PMMA plates.
      
    • Irradiate with a Solar Simulator (500 W/m²) for 2 hours.

    • Extract IMC and quantify recovery via HPLC.

    • Target: >80% recovery for encapsulated vs. <60% for free IMC.

References

  • Scientific Committee on Consumer Safety (SCCS). (2005). Opinion on Isoamyl p-Methoxycinnamate. European Commission.[3] Link

  • Yuan, C., et al. (2022). Environmentally Friendly UV Absorbers: Synthetic Characterization of the Host–Guest Supramolecular Complex. National Institutes of Health (PMC). Link

  • Lacatusu, I., et al. (2013). Design of soft lipid nanocarriers based on bioactive oils with photoprotective activity. Chemical Engineering Journal. (Protocol adaptation for NLCs). Link

  • Scalia, S., et al. (2011). Encapsulation of the UV Filters Ethylhexyl Methoxycinnamate... in Lipid Microparticles. Skin Pharmacology and Physiology. Link

  • Perugini, P., et al. (2002). Improvement of photostability of p-methoxycinnamic acid derivatives by cyclodextrin complexation. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Isopentyl 4-methoxycinnamate synthesis reactions

Topic: Troubleshooting Isopentyl 4-methoxycinnamate Synthesis Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Context: Isopentyl 4-methoxycinnamate (Amiloxate) is a cinnamate ester widely u...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Isopentyl 4-methoxycinnamate Synthesis

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Context: Isopentyl 4-methoxycinnamate (Amiloxate) is a cinnamate ester widely used as a UV-B filter. While the synthesis appears straightforward via Fischer esterification, achieving pharmaceutical-grade purity (>98%) requires rigorous control over equilibrium kinetics and photo-isomerization.[1]

Module 1: Reaction Kinetics & Equilibrium Control

The primary failure mode in Amiloxate synthesis is incomplete conversion . This is not a reactivity issue; it is a thermodynamic one. The reaction between 4-methoxycinnamic acid and isopentyl alcohol is reversible with an equilibrium constant (


) near 4.[1]
The Water Problem

To drive the reaction to completion (


), you must disrupt the equilibrium.[1]


The Solution: Le Chatelier’s Principle application via Azeotropic Distillation .

  • Solvent Choice: Use a solvent that forms a low-boiling azeotrope with water but not with the alcohol, or use the alcohol itself if it is cheap (though isopentyl alcohol has a high BP of 131°C, making removal difficult).[1] Toluene or Xylene are preferred entrainers.

  • Hardware: A Dean-Stark trap is non-negotiable for scale-up. Molecular sieves (3Å) in the reflux line are a valid alternative for smaller scales.[1]

Catalyst Selection Table
CatalystProsConsRecommendation
Sulfuric Acid (

)
Cheap, fast kinetics.Causes charring/yellowing; promotes side reactions (ether formation).[1]Avoid for high-purity cosmetic grades.
p-Toluenesulfonic Acid (p-TSA) Milder, solid handling, less charring.[1]Harder to remove if not washed thoroughly.Standard Choice (0.5 - 1.0 mol%).[1]
Amberlyst-15 (Solid Acid) Filtration removal (simplifies workup); reusable.[1]Slower kinetics; requires mechanical stirring care.Best for Green Chemistry / Low waste.

Module 2: Troubleshooting Logic & Diagnostics

If your reaction has failed or stalled, use the following logic tree to diagnose the root cause before attempting a restart.

TroubleshootingLogic Start Problem Detected IssueType Identify Primary Issue Start->IssueType LowYield Low Yield / Stalled IssueType->LowYield Impurity Impurity / Discoloration IssueType->Impurity CheckWater Is water accumulating in Dean-Stark? LowYield->CheckWater CheckColor Yellow/Brown Color? Impurity->CheckColor CheckNMR NMR: Split Peaks? Impurity->CheckNMR CheckWaterYes Yes: Equilibrium Active CheckWater->CheckWaterYes Vol accumulating CheckWaterNo No: Reaction Stalled CheckWater->CheckWaterNo No Vol change ActionTime Increase Reflux Time or Solvent Volume CheckWaterYes->ActionTime ActionCat Check Catalyst Activity (Is it wet?) CheckWaterNo->ActionCat ActionOx Oxidation/Polymerization Use N2 atm + Radical Inhibitor CheckColor->ActionOx ActionIso Cis/Trans Isomerization Protect from Light! CheckNMR->ActionIso

Figure 1: Diagnostic logic tree for isolating failure modes in esterification reactions.

Module 3: Critical Quality Attributes & Isomerization

The most overlooked aspect of Amiloxate synthesis is Photo-Isomerization . The target molecule is the (E)-isomer (Trans) .[1] Exposure to UV light during synthesis or storage converts it to the (Z)-isomer (Cis) , which has lower UV absorbance efficacy and different solubility properties.[1]

Validating Structure via NMR

You must confirm the geometry using


 NMR. The coupling constant (

) of the alkene protons is the definitive marker.[1]

Target: Isopentyl 4-methoxycinnamate (


, 400 MHz) 
  • Alkene Protons:

    • 
       ~7.62 ppm (d, 
      
      
      
      )
      
      
      Trans (E) [1]
    • 
       ~6.30 ppm (d, 
      
      
      
      )
      
      
      Trans (E) [1]
    • Note: If you see doublets with

      
      , you have significant Cis (Z)  contamination.[1]
      
  • Methoxy Group: Singlet at

    
     3.8-3.9 ppm.
    
  • Isoamyl Group:

    • 
       4.23 ppm (t, 
      
      
      
      )[1]
    • 
       1.74 ppm (m, CH)[1]
      
    • 
       1.60 ppm (q, 
      
      
      
      )[1]
    • 
       0.95 ppm (d, 
      
      
      
      )[1][2]

Action: If Cis-isomer is detected (>5%), recrystallization is difficult as the product is an oil/low-melting solid. Distillation does not separate isomers well. Prevention (darkness) is the only cure. [1]

Module 4: Gold Standard Protocol

This protocol minimizes water retention and prevents isomerization.

Reagents:

  • 4-Methoxycinnamic acid (1.0 eq)[1][3]

  • Isopentyl alcohol (3.0 - 5.0 eq) Excess acts as solvent[1]

  • p-Toluenesulfonic acid (p-TSA) (1.0 mol%)[1]

  • Toluene (Optional, if not using excess alcohol as solvent)[1]

Workflow Diagram:

SynthesisWorkflow Mix 1. Charge Reactor (Acid + Alcohol + pTSA) Control1 CRITICAL: Wrap glassware in foil (Darkness) Mix->Control1 Reflux 2. Reflux (135°C) Dean-Stark Trap Monitor 3. Monitor TLC/NMR (Disappearance of COOH) Reflux->Monitor Control1->Reflux Quench 4. Quench (NaHCO3 Wash) Monitor->Quench Conversion >98% Distill 5. High Vac Distillation (Remove Alcohol) Quench->Distill Control2 CRITICAL: Vac < 1 mmHg Temp < 160°C Distill->Control2 Final Pure Amiloxate (Clear/Pale Yellow Oil) Control2->Final

Figure 2: Optimized synthesis workflow with critical control points for purity.

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Wrap the entire apparatus in aluminum foil to exclude light.

  • Reaction: Add 4-methoxycinnamic acid, isopentyl alcohol (3 eq), and p-TSA (1 mol%).

  • Reflux: Heat to reflux (bath temp ~140-150°C). Water will collect in the trap.

  • Monitoring: Continue reflux until water collection ceases (approx. 4-6 hours). Check TLC (Silica, Hexane:EtOAc 8:2).[1] The starting acid spot (

    
    ) should disappear; product spot (
    
    
    
    ) should dominate.[1]
  • Workup: Cool to room temperature. Wash the organic layer with saturated

    
     (to remove catalyst and unreacted acid) and then Brine.[1] Dry over 
    
    
    
    .
  • Purification: Remove excess isopentyl alcohol via rotary evaporation. Perform fractional distillation under high vacuum (0.7 mmHg).

    • Boiling Point: The product boils at 158°C at 0.7 mmHg .[4][5][6]

    • Warning: Do not exceed 180°C pot temperature to prevent thermal polymerization.

FAQ: Rapid Response

Q: My product smells like bananas/solvent even after rotovap. Why? A: Isopentyl alcohol (boiling point 131°C) is difficult to remove completely on a standard rotovap.[1] You must use a high-vacuum pump (<1 mmHg) or an oil bath set to 80°C+ under vacuum for prolonged periods.[1] Residual alcohol is the most common impurity.

Q: The product turned dark brown during distillation. A: This is likely thermal oxidation or polymerization.

  • Did you neutralize the p-TSA completely? Acid residues catalyze degradation at high heat.

  • Did you use a nitrogen bleed?

  • Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) (0.1%) to the pot before distillation.[1]

Q: Can I use lipase instead of acid catalysts? A: Yes. Enzymatic transesterification (using Candida antarctica Lipase B, e.g., Novozym 435) is the "Green" route.[1]

  • Conditions: Ethyl 4-methoxycinnamate + Isopentyl alcohol + Lipase at 60°C.

  • Benefit: No acidic waste, milder conditions, less polymerization risk.[1]

  • Drawback: Slower (24-48h), enzyme cost.[1]

References

  • Tan, E. M., et al. (2014).[1] "Excited-state dynamics of isolated and microsolvated cinnamate-based UV-B sunscreens." Journal of Physical Chemistry A. Link (Validates photo-isomerization mechanisms).[1]

  • ChemicalBook. (2024).[1] "Isoamyl 4-methoxycinnamate Properties and NMR Data." Link (Source for BP and physical constants).[1]

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 1549789, Amiloxate." Link (Toxicity and regulatory data).[1]

  • Pangestu, M., et al. (2023).[1] "Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate." Molbank. Link (Source for specific NMR shifts and coupling constants).

  • Vandenburg, L. N., & Wilder, E. (2019).[1] "Fischer Esterification: A Green Approach." Journal of Chemical Education. Link (General mechanism and catalyst comparison).[1]

Sources

Optimization

Optimizing reaction conditions for Knoevenagel condensation of cinnamates

Status: Operational Ticket ID: KC-OPT-2024 Assigned Specialist: Senior Application Scientist Introduction Welcome to the Reaction Optimization Center. You are likely here because your Knoevenagel condensation—specificall...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: KC-OPT-2024 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Reaction Optimization Center. You are likely here because your Knoevenagel condensation—specifically the synthesis of cinnamic acid derivatives—is suffering from stalled conversion, poor isolation yields, or difficult purification profiles.

The condensation of aromatic aldehydes with active methylene compounds (e.g., malonic acid) is a cornerstone of drug discovery, particularly for designing cinnamate-based antioxidants, UV filters, and anticancer agents. However, the reaction is deceptively simple; it relies on a delicate balance of pKa (acidity/basicity) , equilibrium management (water removal) , and electronic effects .

This guide synthesizes classical organic rigor with modern green chemistry adaptations to get your workflow back on track.

Module 1: Critical Parameter Optimization

The Catalyst-Solvent Matrix

The choice of base and solvent is not arbitrary; it dictates the mechanism's rate-determining step (usually the nucleophilic attack or the elimination of hydroxide).

ParameterRecommendationTechnical Rationale
Base Catalyst Piperidine (Standard) or Pyridine (Solvent/Base)Piperidine (secondary amine) forms a highly reactive iminium ion intermediate with the aldehyde, lowering the activation energy for the enolate attack.
Solvent (Standard) Toluene or Benzene Non-polar solvents allow for the use of a Dean-Stark apparatus to azeotropically remove water, driving the equilibrium forward (Le Chatelier’s principle).
Solvent (Green) Ethanol or Water Protic solvents stabilize the ionic intermediates. Water, surprisingly, can accelerate the reaction via hydrophobic effects and hydrogen bonding, often requiring no catalyst or mild surfactants.
Temperature 80°C - 110°C Sufficient thermal energy is required to overcome the activation barrier for the final elimination step and, if using malonic acid, to facilitate thermal decarboxylation.
Comparative Efficiency Data

The following table summarizes yield profiles across different methodologies for a standard substrate (p-methoxybenzaldehyde + malonic acid).

MethodologyCatalystConditionsTimeYield (%)E-Factor (Waste)
Classical Doebner Piperidine/PyridineReflux (115°C)4-6 h75-85%High (Solvent waste)
Microwave Assisted PiperidineSolvent-free / 140°C5-10 min92-96%Low
Grinding (Mechanochemical) Na₂CO₃ / NoneRoom Temp / Mortar20 min88-94%Very Low
Ionic Liquid [Bmim]OH80°C30 min>95%Low (Recyclable)

Module 2: Troubleshooting & FAQs

Q1: My reaction stalls at 50-60% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely hitting the equilibrium limit . The water generated during the condensation is hydrolyzing the product back to the starting materials. Solution:

  • Water Removal: Switch to a solvent that forms an azeotrope with water (Toluene) and use a Dean-Stark trap.[1]

  • Desiccants: If reflux is not an option, add activated Molecular Sieves (3Å or 4Å) directly to the reaction pot.

Q2: I am using an electron-rich aldehyde (e.g., 4-Dimethylaminobenzaldehyde) and the yield is negligible.

Diagnosis: Electronic Deactivation . Electron-donating groups (EDGs) increase electron density at the carbonyl carbon, making it less electrophilic and resistant to nucleophilic attack by the enolate. Solution:

  • Iminium Activation: Ensure you are using a secondary amine (Piperidine) which forms a highly electrophilic iminium ion, effectively "masking" the deactivated aldehyde.

  • Lewis Acid Co-catalysis: Add 5-10 mol% of ZnCl₂ or TiCl₄ to coordinate with the carbonyl oxygen, increasing its electrophilicity.

Q3: My product is an oil that won't crystallize, or the melting point is off.

Diagnosis: Incomplete Decarboxylation or Isomer Mixtures .

  • If using malonic acid, the intermediate is a dicarboxylic acid. If the temperature isn't high enough, decarboxylation to the cinnamic acid is incomplete.

  • Knoevenagel products can exist as E (trans) and Z (cis) isomers. The E-isomer is thermodynamically favored but mixtures lower the melting point. Solution:

  • Force Decarboxylation: After the solvent is removed, heat the neat residue to 100°C–120°C until gas evolution (CO₂) ceases.

  • Recrystallization: Use Ethanol/Water (9:1) to selectively crystallize the E-isomer.

Module 3: Visualizing the Science

Workflow: Troubleshooting Decision Tree

Use this logic flow to diagnose failure modes in real-time.

TroubleshootingTree Start Start: Analyze Reaction Outcome CheckYield Is Yield < 60%? Start->CheckYield CheckPurity Is Purity/MP Low? CheckYield->CheckPurity No WaterCheck Check Water Removal (Dean-Stark used?) CheckYield->WaterCheck Yes DecarbCheck Check Decarboxylation (CO2 evolution stopped?) CheckPurity->DecarbCheck Yes ElectronicCheck Check Substrate (Electron Donating Group?) WaterCheck->ElectronicCheck Yes SolventSwitch Action: Switch to Toluene + Azeotropic Reflux WaterCheck->SolventSwitch No LewisAcid Action: Add Lewis Acid (ZnCl2 or TiCl4) ElectronicCheck->LewisAcid Yes IsomerCheck Check Isomer Ratio (E vs Z) DecarbCheck->IsomerCheck Complete HeatStep Action: Heat neat residue to 120°C DecarbCheck->HeatStep Incomplete Recryst Action: Recrystallize (EtOH/H2O) IsomerCheck->Recryst Mixed

Caption: Logic flow for diagnosing low yield (left branch) vs. purity issues (right branch) in Knoevenagel protocols.

Mechanism: The Role of the Base

Understanding the mechanism reveals why piperidine is superior to tertiary amines (like triethylamine).

Mechanism Base Base (Piperidine) ActiveMeth Active Methylene (Malonic Acid) Base->ActiveMeth Deprotonates Aldehyde Aldehyde Base->Aldehyde Attacks C=O Enolate Enolate Ion ActiveMeth->Enolate Forms Iminium Iminium Ion (Activated Electrophile) Enolate->Iminium Nucleophilic Attack Aldehyde->Iminium Forms (Fast) Intermed Tetrahedral Intermediate Iminium->Intermed Product Cinnamic Acid (E-Isomer) Intermed->Product Elimination (-H2O) & Decarboxylation (-CO2)

Caption: Mechanistic pathway highlighting the dual role of piperidine in enolate formation and iminium activation.

Module 4: Standardized Experimental Protocols

Protocol A: The "Workhorse" Method (Doebner Modification)

Best for: Scaling up, robust synthesis of substituted cinnamates.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge: Add Benzaldehyde derivative (10 mmol) and Malonic acid (12 mmol, 1.2 equiv).

  • Solvent/Catalyst: Add Pyridine (5 mL) and Piperidine (0.5 mL, catalytic).

  • Reaction: Heat to 80–100°C for 2–4 hours. Note: CO₂ evolution indicates the reaction is progressing.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold HCl (100 mL, 2M) to neutralize the pyridine. The cinnamic acid should precipitate as a solid.

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (3:1).

Protocol B: The "Green" Method (Solvent-Free Grinding)

Best for: Rapid screening, electron-poor aldehydes, eco-friendly requirements.

  • Setup: Clean mortar and pestle.

  • Charge: Add Aldehyde (1 mmol) and Active Methylene (1 mmol).

  • Catalyst: Add NaOH or Na₂CO₃ (0.1 mmol, 10 mol%).

  • Reaction: Grind the mixture vigorously for 10–20 minutes. The mixture will likely become a paste or liquid (eutectic melt) and then resolidify.

  • Workup: Wash the solid with cold water to remove the inorganic base. Filter and dry.

References

  • List, B. (2010).[2] Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie International Edition, 49(10), 1730–1734.[2] [Link]

  • Prajapati, D., & Sandhu, J. S. (1992). Ultrasound promoted Knoevenagel condensation of aromatic aldehydes with active methylene compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 3283-3284. [Link]

  • Santra, S., et al. (2013). Green and facile synthesis of Knoevenagel condensation products.[2][3][4][5][6][7][8] Green Chemistry Letters and Reviews, 6(4), 283-290. [Link]

  • Corral, J. M., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.[9] The Journal of Physical Chemistry B, 121(21), 5341–5349. [Link]

  • Freeman, F. (1980). Properties and reactions of ylidenemalononitriles. Chemical Reviews, 80(4), 329–350. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude Isopentyl 4-Methoxycinnamate

[1] Topic: Purification & Isolation of Isopentyl 4-methoxycinnamate (Amiloxate) CAS: 71617-10-2 Target Audience: Process Chemists, Formulation Scientists, and R&D Researchers.[1] Executive Summary Isopentyl 4-methoxycinn...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Purification & Isolation of Isopentyl 4-methoxycinnamate (Amiloxate) CAS: 71617-10-2 Target Audience: Process Chemists, Formulation Scientists, and R&D Researchers.[1]

Executive Summary

Isopentyl 4-methoxycinnamate (Isoamyl p-methoxycinnamate) is a lipophilic ester widely employed as a UVB filter in pharmaceutical and cosmetic formulations.[1] Its efficacy and safety profile depend heavily on the removal of unreacted 4-methoxycinnamic acid (p-MCA) , residual isoamyl alcohol , and acidic catalyst residues.

This guide moves beyond standard textbook protocols, addressing the specific physicochemical challenges of this molecule—namely its high boiling point, potential for thermal degradation, and the persistent odor of its alcohol precursor.

Module 1: The Crude Work-Up (Phase Separation)

Objective: Removal of acidic catalysts and unreacted starting material (p-MCA).

Troubleshooting Guide

Q: My crude organic layer is cloudy and refuses to clarify after the initial wash. What is happening? A: This is likely a micro-emulsion caused by the formation of sodium 4-methoxycinnamate (a surfactant-like salt) during the neutralization step.[1]

  • The Cause: Rapid neutralization of unreacted p-MCA with strong base (NaOH) generates localized high concentrations of the salt, which acts as an emulsifier at the water-oil interface.

  • The Fix:

    • Salting Out: Add saturated brine (NaCl solution) to the mixture. The increased ionic strength forces the organic phase to separate.

    • Gentle Acidification: If the emulsion is stubborn, slightly acidify (pH 4-5) to revert the surfactant salt back to the free acid, separate the layers, and then re-neutralize slowly using a weaker base like 5% Sodium Bicarbonate (

      
      ) instead of NaOH.
      

Q: I have washed the product, but the "Acid Value" is still high. Why? A: You are likely experiencing equilibrium push-back or insufficient contact time.[1]

  • The Mechanism: p-Methoxycinnamic acid is a solid (MP ~173°C) with limited water solubility.[1] Simply shaking with base might not extract it if it is dissolved deep within the viscous ester matrix.[1]

  • The Protocol: Use warm (35–40°C) Sodium Carbonate (

    
    ) wash .[1] The heat increases the solubility of the p-MCA salt in the aqueous phase and lowers the viscosity of the ester, improving mass transfer. Warning: Do not exceed 50°C to avoid hydrolyzing the ester.
    

Module 2: Vacuum Distillation (Isolation)

Objective: Separation of the ester from high-boiling oligomers and residual alcohol.

Troubleshooting Guide

Q: The product is turning dark yellow/orange during distillation. Is this normal? A: No. This indicates thermal oxidation or polymerization .[1]

  • The Cause: Isopentyl 4-methoxycinnamate has a conjugated double bond susceptible to heat-induced polymerization, especially if trace acid catalyst remains.[1]

  • The Fix:

    • Check Vacuum: You must achieve < 1 mmHg (Torr) .[1] The boiling point is 158°C at 0.7 mmHg [1].[1][2] If your vacuum is only 20 mmHg (water aspirator), you will require temperatures >200°C, which guarantees degradation.

    • Add Inhibitor: Add trace BHT (Butylated hydroxytoluene) or Tocopherol (0.01%) to the pot prior to distillation to scavenge free radicals.[1]

Q: I cannot remove the "banana" smell (Isoamyl Alcohol) completely. A: Isoamyl alcohol forms an azeotrope-like behavior or gets trapped in the viscous ester.[1]

  • The Fix: Do not rely on the main distillation fraction to remove the alcohol. Perform a "Foreshot" cut .

    • Heat the crude to 60–80°C under full vacuum for 30 minutes before ramping up to the product's boiling point. This "degassing" phase strips the volatile alcohol (BP 131°C at atm, but much lower under vacuum) before the main fraction collects.

Experimental Protocols

Protocol A: Optimized Acid-Base Wash (The "Cleanup")

Use this immediately after the esterification reaction.

  • Quench: Cool reaction mixture to 25°C.

  • Solvent Dilution: Dilute the crude mixture with Ethyl Acetate or Toluene (1:1 volume ratio).[1] Note: Dilution is critical to break viscosity and allow impurities to migrate to the aqueous phase.

  • Acid Removal (The Critical Step):

    • Wash 2x with 5% Sodium Bicarbonate (

      
      ) .[1]
      
    • Observation: Gas evolution (

      
      ) indicates active neutralization.[1]
      
    • Check: The aqueous layer pH must be >8.[1] If not, wash again.

  • Brine Wash: Wash 1x with Saturated Brine to remove trapped water.[1]

  • Dry: Dry organic layer over Anhydrous Magnesium Sulfate (

    
    ) for 30 mins. Filter.
    
  • Concentrate: Remove solvent via Rotary Evaporator (40°C, 20 mbar).

Protocol B: High-Vacuum Distillation (The "Polishing")

Required for Pharmaceutical/Cosmetic Grade purity.

ParameterSettingReason
Vacuum Pressure 0.5 – 1.0 mmHg Lowers BP to prevent charring.[1]
Oil Bath Temp 175°C – 185°CProvides necessary

for heat transfer.[1]
Vapor Temp (Cut 1) < 100°CRemoves residual Isoamyl Alcohol.[1]
Vapor Temp (Main) 150°C – 160°C Collects pure Isopentyl 4-methoxycinnamate.[1]
Condenser Temp 40°CCrucial: The product is viscous.[1][3] If the condenser is too cold (0°C), the product will freeze/clog the path.

Process Visualization

The following diagram illustrates the logical flow of purification, highlighting decision nodes where users often fail.

PurificationProtocol Start Crude Reaction Mixture (Ester + Acid + Alcohol) Dilution Dilute with Ethyl Acetate (Reduces Viscosity) Start->Dilution Wash1 Wash: 5% NaHCO3 (aq) Dilution->Wash1 CheckPH Check Aqueous pH Wash1->CheckPH Wash2 Repeat NaHCO3 Wash CheckPH->Wash2 pH < 8 Brine Wash: Saturated Brine (Breaks Emulsions) CheckPH->Brine pH > 8 Wash2->CheckPH Dry Dry (MgSO4) & Evaporate Solvent Brine->Dry Distill_Foreshot Vac Distillation: Foreshot (Remove Alcohol @ 60-80°C) Dry->Distill_Foreshot Distill_Main Vac Distillation: Main Fraction (158°C @ 0.7 mmHg) Distill_Foreshot->Distill_Main Final Pure Isopentyl 4-methoxycinnamate (>98% Purity) Distill_Main->Final

Figure 1: Step-by-step purification workflow for Isopentyl 4-methoxycinnamate, emphasizing the critical pH check and foreshot distillation.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 1549789, Amiloxate. Retrieved February 5, 2026, from [Link]

  • Escobar, S., et al. (2020).[1][4] Enzymatic synthesis of 4-methoxycinnamoylglycerol UV filter.... Revista U.D.C.A Actualidad & Divulgación Científica.[1][5] Retrieved February 5, 2026, from [Link]

Sources

Optimization

Overcoming solubility issues of Isopentyl 4-methoxycinnamate in aqueous solutions

Case ID: SOL-IMC-004 Status: Active Department: Formulation Chemistry & bioavailability Subject: Overcoming Aqueous Solubility Limits of Isopentyl 4-methoxycinnamate Executive Summary: The "Hydrophobic Wall" Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-IMC-004 Status: Active Department: Formulation Chemistry & bioavailability Subject: Overcoming Aqueous Solubility Limits of Isopentyl 4-methoxycinnamate

Executive Summary: The "Hydrophobic Wall"

Welcome to the Technical Support Center. You are likely here because your formulation of Isopentyl 4-methoxycinnamate (IMC) is exhibiting phase separation, crystallization, or failure to dissolve in aqueous media.

The Root Cause: IMC is a lipophilic ester with a LogP of approximately 4.9 and water solubility of < 3 mg/L [1, 6]. It possesses a rigid cinnamate backbone that resists solvation by water molecules. To dissolve IMC in an aqueous environment, you cannot rely on simple mixing; you must lower the interfacial tension or shield the hydrophobic moiety.

This guide details three validated protocols to overcome this thermodynamic barrier:

  • Supramolecular Complexation (Cyclodextrins)

  • High-Energy Nanoemulsification (Surfactant Systems)

  • Dielectric Tuning (Co-solvency for Analytical Standards)

Module 1: Supramolecular Complexation (Cyclodextrins)

Best for: Hydrogels, aqueous sprays, and reducing skin penetration.

The Mechanism: Cyclodextrins (CDs) form a "host-guest" inclusion complex. The hydrophobic cavity of the CD encapsulates the isopentyl tail and phenyl ring of IMC, while the hydrophilic exterior interacts with water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard for cinnamates due to its high water solubility (>600 mg/mL) and low toxicity [3, 4].

Protocol: Kneading Method (Solid State Complexation)

This method yields a stable powder that can be reconstituted in water.

Materials:

  • Isopentyl 4-methoxycinnamate (IMC)[1]

  • HP-β-CD (Molar weight ~1400 g/mol )

  • Ethanol (50% v/v)

Step-by-Step Workflow:

  • Molar Calculation: Calculate a 1:1 molar ratio .

    • Example: 248.32 mg IMC (1 mmol) + 1400 mg HP-β-CD (1 mmol).

  • Paste Formation: Place HP-β-CD in a mortar. Add minimal 50% ethanol/water solution dropwise while grinding until a paste consistency is achieved.

  • Guest Addition: Slowly add liquid IMC to the paste while grinding vigorously.

  • Kneading: Grind continuously for 45–60 minutes . The paste will stiffen as the inclusion complex forms.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Reconstitution: The resulting white powder will dissolve in water significantly faster and at higher concentrations than free IMC.

Visualizing the Inclusion Process

CD_Complexation IMC Free IMC (Hydrophobic Guest) Complex Inclusion Complex [IMC:CD] IMC->Complex Van der Waals Forces CD HP-beta-CD (Host Cavity) CD->Complex Hydrophobic Effect Water Aqueous Solution (Solubilized) Complex->Water Dissolution

Figure 1: Schematic of the host-guest inclusion process where the hydrophobic IMC is shielded by the cyclodextrin torus.

Module 2: Colloidal Dispersion (Nanoemulsions)

Best for: Topical lotions, serums, and high-load formulations.

The Mechanism: Since IMC is an oil, it can be dispersed as nanodroplets (<200 nm). At this scale, Brownian motion overcomes gravitational separation (creaming). You must use a high-HLB surfactant (like Tween 80) to stabilize the oil-water interface [13, 17].

Protocol: High-Energy Sonication

Target Formulation: 5% IMC O/W Nanoemulsion.

Materials:

  • Oil Phase: IMC (5% w/w) + Optional carrier oil (Soybean oil/MCT) if IMC concentration is low.

  • Surfactant: Tween 80 (Polysorbate 80).

  • Co-surfactant: Ethanol or Propylene Glycol.[2]

  • Aqueous Phase: Deionized water.

Step-by-Step Workflow:

  • Phase Preparation:

    • Oil Phase:[2][3][4] Mix IMC and Co-surfactant. Heat to 50°C.

    • Water Phase:[2][3] Dissolve Tween 80 in water.[2][5] Heat to 50°C.

  • Pre-Emulsification: Slowly add the Oil Phase to the Water Phase while stirring magnetically at 2000 RPM for 15 minutes. This creates a coarse macro-emulsion (milky white).

  • High-Energy Homogenization:

    • Use an Ultrasonic Probe (Sonicator) .

    • Settings: 20 kHz, 40% amplitude.

    • Cycle: 5 minutes total (Pulse: 10s ON, 5s OFF to prevent overheating).

    • Temperature Control: Place the beaker in an ice bath during sonication.

  • Result: The solution should turn from milky white to translucent/bluish (Tyndall effect), indicating droplet sizes <200 nm.

Data: Surfactant Ratio Impact on Droplet Size

Data synthesized from nanoemulsion optimization studies [17].

Surfactant : Co-Surfactant RatioMean Droplet Size (nm)Polydispersity Index (PDI)Stability (25°C)
Tween 80 : Ethanol (1:1) 384.0 nm0.45Phase separation < 1 week
Tween 80 : Ethanol (2:1) 210.5 nm0.28Stable > 4 weeks
Tween 80 : Ethanol (3:2) 163.3 nm 0.19 Stable > 12 weeks
Nanoemulsion Workflow Diagram

Nanoemulsion_Workflow Oil Oil Phase (IMC + Co-surfactant) 50°C Mix Magnetic Stirring (Coarse Emulsion) Oil->Mix Water Water Phase (Water + Tween 80) 50°C Water->Mix Sonic Ultrasonication (High Energy Shear) Mix->Sonic Energy Input Cool Cooling & Maturation (Ice Bath) Sonic->Cool Final Stable Nanoemulsion (<200nm) Cool->Final

Figure 2: High-energy emulsification workflow requiring temperature control to prevent IMC degradation.

Module 3: Troubleshooting & FAQ
Q1: My solution was clear but precipitated after 24 hours. Why?

Diagnosis: This is likely Ostwald Ripening . Explanation: Small droplets diffuse through the continuous phase and deposit onto larger droplets, eventually causing phase separation. Fix:

  • Increase Surfactant: Ensure your Surfactant-to-Oil ratio (SOR) is at least 1:1.

  • Add an Ostwald Ripening Inhibitor: Add a highly insoluble long-chain oil (e.g., 1-2% Liquid Paraffin or MCT oil) to the oil phase. This creates a chemical potential barrier that prevents the IMC from diffusing out of the droplet [13].

Q2: Can I use pH adjustment to dissolve IMC?

Answer: No. Reasoning: Isopentyl 4-methoxycinnamate is an ester , not a free acid. It lacks ionizable protons in the physiological pH range (unlike its parent molecule, p-methoxycinnamic acid). Adjusting pH to extremes (e.g., >10 or <3) will not ionize the molecule; instead, it will catalyze hydrolysis , breaking the ester bond and destroying your active ingredient.

Q3: I see "oil slicks" on the surface of my hydrogel.

Diagnosis: The emulsion has "creamed" or "coalesced." Fix: If you are adding the pre-made nanoemulsion to a hydrogel (like Carbomer), the electrolytes in the neutralizer (NaOH/TEA) might be destabilizing the surfactant.

  • Solution: Use a polymeric emulsifier (like Pemulen TR-1) or ensure your surfactant is non-ionic and salt-tolerant (e.g., PEG-40 Hydrogenated Castor Oil).

References
  • PubChem. (n.d.). Amiloxate (Compound).[1][6] National Library of Medicine. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2006). Opinion on Isopentyl-p-Methoxycinnamate. European Commission.[6][7] Retrieved from [Link][6]

  • Vyas, A., Saraf, S., & Saraf, S. (2008). Cyclodextrin based novel drug delivery systems. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
  • Challa, R., et al. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech.[8] Retrieved from [Link]

  • European Commission. (2024). CosIng - Cosmetics Ingredients Database: Isoamyl p-methoxycinnamate. Retrieved from [Link]

  • Chemdad. (n.d.).[9] Isoamyl 4-Methoxycinnamate Chemical Properties. Retrieved from [Link]

  • MDPI. (2020). Synthesis and SPF Evaluation of Isoamyl p-methoxycinnamate Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support: Resolving Peak Tailing in HPLC Analysis of Isopentyl 4-methoxycinnamate (Amiloxate)

Executive Summary & Molecule Profile Isopentyl 4-methoxycinnamate (Amiloxate) is a lipophilic cinnamate ester widely used as a UV-B filter. In HPLC analysis, "peak tailing" is frequently a misdiagnosis of cis/trans (E/Z)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Isopentyl 4-methoxycinnamate (Amiloxate) is a lipophilic cinnamate ester widely used as a UV-B filter. In HPLC analysis, "peak tailing" is frequently a misdiagnosis of cis/trans (E/Z) isomerization or a result of secondary silanol interactions due to the molecule's conjugated system and potential hydrolysis products.

This guide provides a root-cause analysis and resolution strategy, moving beyond generic advice to address the specific physicochemical behavior of cinnamates.

Physicochemical Data Table
PropertyValueChromatographic Implication
LogP ~4.9 (Lipophilic)Requires high organic strength for elution; prone to solvent mismatch effects.
pKa N/A (Neutral Ester)*Note: Hydrolysis product (p-methoxycinnamic acid) has pKa ~4.5.
Isomerism E- (Trans) & Z- (Cis)Critical: Photo-instability causes E

Z conversion. The Z-isomer often elutes earlier/later as a "shoulder" resembling tailing.
UV Max ~310 nmDetection at isosbestic points may be necessary if isomers separate.

Diagnostic Workflow: Is it Tailing or Splitting?

Before modifying the mobile phase, you must determine if the "tail" is a chemical interaction or a physical separation of isomers.

DiagnosticTree Start START: Peak Tailing Observed Check1 Step 1: Photo-Degradation Check Inject fresh standard (dark) vs. light-exposed sample Start->Check1 Result1A Peak shape changes? (Shoulder appears/grows) Check1->Result1A Yes Result1B Peak shape identical? Check1->Result1B No Diagnosis1 DIAGNOSIS: Isomerization (Not true tailing) Result1A->Diagnosis1 Check2 Step 2: Flow Rate Test Reduce flow by 50% Result1B->Check2 Result2A Tailing Factor Constant Check2->Result2A Same Asymmetry Result2B Tailing Increases Check2->Result2B Worse Asymmetry Diagnosis2 Chemical Interaction (Silanols/pH) Result2A->Diagnosis2 Diagnosis3 Physical Issue (Dead Volume/Column Void) Result2B->Diagnosis3

Figure 1: Diagnostic decision tree to distinguish between isomerization, chemical interactions, and system voids.

Troubleshooting Q&A

Issue 1: The "Shoulder" Effect (Isomerization)

Q: My peak has a persistent shoulder that looks like tailing, but integration is difficult. Is my column failing?

A: Likely not. Cinnamates are photo-unstable. Upon exposure to light, the trans-isomer (E) converts to the cis-isomer (Z) .

  • Mechanism: The Z-isomer has a different hydrodynamic volume and polarity, causing it to elute slightly apart from the main peak. If resolution is poor, this looks like a tail or a fronting shoulder.[1]

  • Validation: Prepare a standard solution in amber glassware. Inject immediately. Then, expose the vial to UV light or sunlight for 1 hour and reinject. If the "tail" grows, it is the Z-isomer.

  • Resolution:

    • Protect samples from light (amber vials, foil).

    • Improve Resolution: Use a column with higher carbon load or different selectivity (e.g., Phenyl-Hexyl) to fully separate the isomers so they can be integrated individually.

Issue 2: Chemical Tailing (Silanol Interactions)

Q: I am analyzing Amiloxate in a sunscreen matrix and seeing classic tailing (As > 1.5). Why does a neutral ester tail?

A: While Amiloxate is neutral, two factors cause tailing here:

  • Residual Silanols: The methoxy and ester groups can participate in hydrogen bonding with acidic silanols on the silica surface, especially if the column is not end-capped.

  • Hydrolysis Impurities: Amiloxate can hydrolyze to p-methoxycinnamic acid . This acid will ionize at neutral pH, interacting strongly with silanols and causing severe tailing.

  • The Fix:

    • Low pH Mobile Phase: Use a buffer (Phosphate or Formic Acid) at pH 2.5 - 3.0 . This suppresses the ionization of silanols (Si-OH) and any free acid impurities (R-COOH), keeping them neutral and reducing secondary interactions.

    • Column Choice: Switch to a "High Purity" or "Base Deactivated" C18 column (e.g., end-capped, high surface coverage).

Issue 3: Solvent Mismatch (The "Washout" Effect)

Q: My retention time is stable, but the peak is broad and tails, specifically for the standard dissolved in pure Acetonitrile.

A: This is a solvent strength mismatch .

  • The Cause: Amiloxate is very lipophilic (LogP 4.9). If you dissolve it in 100% Acetonitrile (strong solvent) and inject it into a mobile phase starting at 50% or 60% organic, the analyte precipitates or travels too fast through the column head, causing band broadening and tailing.

  • The Fix: Dissolve the sample in the mobile phase or a solvent with weaker elution strength (e.g., Methanol/Water mix).

Validated Experimental Protocol

This protocol minimizes tailing by addressing silanol activity and isomer separation.

Method Parameters:

  • Column: C18 End-capped (e.g., Purospher Star RP-18e or Symmetry Shield RP18), 5 µm, 150 x 4.6 mm.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (pH ~2.5)

    • Solvent B: Acetonitrile (or Methanol)

    • Isocratic Mode: 15:85 (A:B) for rapid QC.

    • Gradient Mode: If separating from other UV filters.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 310 nm.

  • Temperature: 30°C (Controlled temperature prevents retention shifts).

Step-by-Step Preparation:

  • System Suitability: Ensure the HPLC system dead volume is minimized (short PEEK tubing).

  • Mobile Phase Prep: Filter aqueous buffer through 0.45 µm nylon filter. Degas.

  • Sample Prep: Weigh Amiloxate standard into an amber volumetric flask . Dissolve in Methanol. Dilute to volume with Mobile Phase.

  • Equilibration: Flush column with 100% B, then equilibrate with Mobile Phase for 20 minutes.

  • Injection: Inject 10 µL.

Expected Results:

  • Tailing Factor (USP): < 1.2

  • Theoretical Plates: > 2000

Visualizing the Isomerization Issue

The following diagram illustrates why "tailing" is often a misinterpretation of the E/Z isomerization equilibrium.

Isomerization Trans Trans-Isomer (E) (Major Peak) UV UV Light / Heat Trans->UV Exposure Chromatogram Resulting Peak Shape: 'Split' or 'Tailing' Trans->Chromatogram Elutes tR 1 Cis Cis-Isomer (Z) (Minor Peak/Shoulder) Cis->Chromatogram Elutes tR 2 (Close to tR 1) UV->Trans Equilibrium UV->Cis Isomerization

Figure 2: Mechanism of photo-isomerization leading to peak splitting often confused with tailing.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. (Defines system suitability and tailing factor calculations).

  • Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. Journal of Pharmaceutical and Biomedical Analysis, 2008. (Describes use of C18 columns and acidified mobile phases for cinnamates).

  • Phenomenex Technical Guide. Troubleshooting HPLC Peak Shape Issues. (Silanol interactions and end-capping mechanisms).[1]

  • PubChem Compound Summary: Isoamyl p-methoxycinnamate. (Physicochemical properties, LogP data).

  • CosIng Database. Isopentyl p-methoxycinnamate (Amiloxate). European Commission.[2] (Regulatory status and chemical identity).

Sources

Optimization

Technical Support Center: Method Validation for Isopentyl 4-Methoxycinnamate (IMC) Quantification

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method validation for the quantification of Isopentyl 4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method validation for the quantification of Isopentyl 4-methoxycinnamate (IMC), also known as Amiloxate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to ensure your analytical methods are robust, reliable, and compliant with regulatory standards.

Introduction to Isopentyl 4-Methoxycinnamate (IMC)

Isopentyl 4-methoxycinnamate (IMC) is a UVB-absorbing agent widely used in sunscreen and other cosmetic products to protect the skin and the product formulation from UV radiation. Accurate quantification of IMC is crucial for ensuring product efficacy, safety, and regulatory compliance. The maximum permitted concentration in cosmetic products in the European Union is 10%.[1] While IMC is used globally, it has not yet been reviewed or approved by the U.S. Food and Drug Administration (FDA) for use as a sunscreen active ingredient in over-the-counter drug products.[1]

The lipophilic nature of IMC and the complexity of cosmetic matrices, such as creams, lotions, and oils, present unique challenges during analytical method development and validation. This guide will address these challenges head-on, providing practical solutions grounded in scientific principles.

Troubleshooting Guide: Common Method Validation Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Chromatography Issues

Question 1: My IMC peak is showing significant tailing in my reverse-phase HPLC analysis. What are the likely causes and how can I fix it?

Expert Analysis: Peak tailing is a common issue that can compromise resolution and lead to inaccurate integration. The primary cause is often secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.[2]

Causality and Troubleshooting Protocol:

  • Secondary Silanol Interactions: IMC, while primarily non-polar, has ester and ether functionalities that can engage in secondary interactions with free silanol groups on the silica-based C18 column. This is a frequent cause of tailing for moderately polar compounds.

    • Solution:

      • Lower Mobile Phase pH: If your IMC is interacting with ionized silanols (Si-O⁻), adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase (e.g., 0.1%) can protonate the silanols (Si-OH), minimizing these secondary interactions.[3]

      • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups. If you are using an older column, switching to a fully end-capped version can significantly improve peak shape.

      • Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivities and reduce tailing for certain analytes.

  • Column Contamination or Degradation: Accumulation of matrix components from cosmetic formulations on the column inlet can create active sites and disrupt the flow path.

    • Solution:

      • Implement a Guard Column: A guard column is essential when working with complex matrices to protect the analytical column.

      • Column Washing: If you suspect contamination, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% acetonitrile or isopropanol).[4] Always check the manufacturer's instructions before reversing a column.[2]

  • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your samples in the initial mobile phase composition. If a stronger solvent is required for solubility, inject the smallest possible volume.

Question 2: I'm observing split peaks for IMC. What's happening in my system?

Expert Analysis: Peak splitting indicates that the analyte band is being disrupted as it enters or travels through the column. This can be caused by a physical disruption in the flow path or an injection issue.

Causality and Troubleshooting Protocol:

  • Column Inlet Void or Blockage: A void at the head of the column or a partially blocked inlet frit forces the sample to travel through different paths, leading to a split peak.[4]

    • Solution:

      • Check for Particulates: Ensure your samples are filtered through a 0.45 µm or 0.22 µm syringe filter before injection.[5]

      • Column Maintenance: As with peak tailing, reversing and flushing the column (if permissible) can sometimes resolve a blocked frit. However, if a void has formed, the column will likely need to be replaced.

  • Injection Solvent Incompatibility: This is a major cause of split peaks, especially for early-eluting compounds. If the injection solvent is much stronger than the mobile phase, the analyte may precipitate on the column or travel down the column in a distorted band.

    • Solution: Dilute the sample in the mobile phase. This is the most reliable way to prevent solvent-related peak splitting.[4]

  • Co-eluting Interference: What appears to be a split peak could be two closely eluting compounds.

    • Solution:

      • Analyze a Pure Standard: Inject a high-purity standard of IMC to confirm if the splitting persists.

      • Adjust Method Selectivity: If an interference is present, modify the mobile phase composition (e.g., change the organic solvent ratio or switch from methanol to acetonitrile) or use a column with a different stationary phase to improve resolution.

Sample Preparation and Recovery Issues

Question 3: My recovery of IMC from a sunscreen cream is low and inconsistent. How can I improve my extraction efficiency?

Expert Analysis: Low recovery is often a result of inefficient extraction from the complex cosmetic matrix or loss of the analyte during cleanup steps.[6] Sunscreen formulations contain a variety of lipids, emulsifiers, and polymers that can entrap the lipophilic IMC molecule.

Causality and Troubleshooting Protocol:

  • Incomplete Extraction from the Matrix: The initial extraction solvent may not be strong enough or the procedure may not be vigorous enough to break down the emulsion and fully solubilize the IMC.

    • Solution:

      • Optimize Solvent Choice: Methanol is a common and effective solvent for extracting UV filters from sunscreen creams.[5] For highly lipophilic matrices, a mixture like methanol/tetrahydrofuran (THF) or isopropanol might be more effective.

      • Enhance Physical Disruption: Incorporate mechanical steps to break apart the sample matrix. A typical workflow involves weighing the sample, adding the extraction solvent, and then using a combination of vortexing, sonication, and centrifugation.[7]

      • Protocol Example:

        • Weigh ~0.1-0.5 g of the sunscreen sample into a centrifuge tube.

        • Add a precise volume of methanol (e.g., 10 mL).

        • Vortex for 2-3 minutes to disperse the sample.

        • Sonicate in a heated water bath (e.g., 40°C) for 15-30 minutes to facilitate extraction.[8]

        • Centrifuge at high speed (e.g., 4000 rpm) for 10-15 minutes to pellet the excipients.

        • Filter the supernatant through a syringe filter before HPLC analysis.

  • Analyte Loss During Solid-Phase Extraction (SPE): If using SPE for cleanup, low recovery can be due to incorrect sorbent selection, improper pH, or elution solvent that is too weak.[9]

    • Solution:

      • Sorbent Selection: For a non-polar analyte like IMC, a reversed-phase sorbent (C18 or C8) is appropriate.

      • Optimize Wash/Elution Steps: The wash step may be too aggressive, prematurely eluting the IMC. Conversely, the elution solvent may not be strong enough to desorb it completely.[10]

      • Troubleshooting SPE: Always collect the load, wash, and elution fractions separately during method development and analyze them to determine where the analyte is being lost.[11]

Matrix Effects and Selectivity

Question 4: I'm using LC-MS/MS and suspect matrix effects are impacting my quantification. How can I confirm and mitigate this?

Expert Analysis: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer source, are a significant challenge in the analysis of complex samples like cosmetics.[12] Co-eluting matrix components can interfere with the ionization of the analyte, leading to inaccurate and unreliable results.

Causality and Troubleshooting Protocol:

  • Confirmation of Matrix Effects:

    • Post-Extraction Spike Method: This is a definitive way to assess matrix effects.

      • Extract a blank matrix sample (a formulation without IMC).

      • Spike the extracted blank with a known amount of IMC standard.

      • Compare the peak area of this post-extraction spike to the peak area of a pure standard solution at the same concentration.

      • A significant difference (typically >15%) indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components.

      • Solid-Phase Extraction (SPE): A well-optimized SPE method can selectively isolate the analyte from matrix interferences.

      • Liquid-Liquid Extraction (LLE): LLE can also be effective but may be more solvent-intensive.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., IMC-d3) is the gold standard for correcting matrix effects. Since it has nearly identical chemical properties and retention time to the analyte, it will experience the same ion suppression or enhancement, allowing for accurate ratio-based quantification.

    • Matrix-Matched Calibration: If an SIL-IS is not available, prepare your calibration standards in an extract of the blank matrix.[13] This ensures that the standards and samples experience similar matrix effects, improving accuracy.

    • Chromatographic Separation: Modify your HPLC method to separate the IMC from the co-eluting matrix components. This can be achieved by adjusting the gradient, changing the mobile phase, or using a column with a different chemistry.

Data & Protocols

Recommended Starting HPLC-UV Conditions

The following table provides a robust starting point for developing an HPLC-UV method for IMC quantification.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for lipophilic compounds like IMC.
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)A common mobile phase for UV filter analysis. A gradient may be needed to separate IMC from other UV filters or matrix components.[14]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection (UV) ~310 nmThis is the typical λmax for cinnamate-based UV filters, providing maximum sensitivity.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 10 µLA good starting volume; can be adjusted based on concentration.
Forced Degradation Study Protocol

Forced degradation studies are essential for developing a stability-indicating method.[15] They help identify potential degradation products and demonstrate the method's specificity.

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-80°C for 2-8 hoursEster hydrolysis, although generally stable.
Base Hydrolysis 0.1 M NaOH at 60-80°C for 2-8 hoursEster hydrolysis to form 4-methoxycinnamic acid and isopentyl alcohol.
Oxidation 3-6% H₂O₂ at room temperature for 24 hoursOxidation of the double bond or methoxy group.
Thermal 80°C in a dry oven for 48-72 hoursGeneral decomposition.
Photodegradation Expose solution to UV light (e.g., 254 nm or broad spectrum)trans-cis isomerization is a primary pathway for cinnamate derivatives.[16] This can lead to a decrease in the parent IMC peak and the appearance of a new peak for the cis-isomer.

Expert Insight: The most significant degradation pathway for IMC and other cinnamate-based UV filters under light exposure is trans-cis isomerization.[17][18] Your analytical method must be able to separate the trans (active) and cis (less active) isomers to be considered stability-indicating.

Visualizations

Method Validation Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Core Validation Experiments cluster_3 Phase 4: Finalization Dev Method Development & Optimization (Column, Mobile Phase, Sample Prep) Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Protocol Specificity Specificity & Selectivity (Forced Degradation, Blanks) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Small Method Variations) LOD_LOQ->Robustness Report Final Validation Report Robustness->Report

Caption: A typical workflow for analytical method validation.

Troubleshooting Low Recovery in Sample Prep

G Start Low Recovery Observed Check_Extraction Is initial extraction complete? Start->Check_Extraction Check_Loss Is analyte lost during cleanup? Check_Extraction->Check_Loss Yes Increase_Disruption Increase Sonication/Vortex Time Check_Extraction->Increase_Disruption No Change_Solvent Use Stronger/Different Solvent Check_Extraction->Change_Solvent No Analyze_Fractions Analyze Load, Wash, & Elute Fractions Check_Loss->Analyze_Fractions Yes Increase_Disruption->Check_Loss Change_Solvent->Check_Loss Optimize_Wash Optimize Wash/Elute Solvents Analyze_Fractions->Optimize_Wash

Caption: Decision tree for troubleshooting low analyte recovery.

Frequently Asked Questions (FAQs)

Q1: Which is better for IMC quantification: HPLC or GC? A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and preferred method for quantifying IMC and other UV filters in cosmetic products.[7] This is because HPLC can directly analyze the thermally labile cinnamate compounds without the need for derivatization. Gas Chromatography (GC) can be used, but it often requires a derivatization step to make the analytes volatile, which adds complexity to the sample preparation.[19]

Q2: What are the key validation parameters I need to assess according to ICH guidelines? A: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the core validation parameters for a quantitative impurity or assay method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[20]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: Assessed at three levels: Repeatability (intra-day), Intermediate Precision (inter-day, different analysts/equipment), and Reproducibility (between labs).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Q3: Is IMC considered an endocrine disruptor? A: There have been some concerns and ongoing evaluations regarding the potential for IMC to act as an endocrine disruptor.[21] As a result, regulatory bodies continue to monitor the safety data for this and other UV filters. It is important to consult the latest regulatory updates from authorities like the European Commission's Scientific Committee on Consumer Safety (SCCS) for the most current information.

Q4: How does the complex matrix of a sunscreen affect the stability of IMC during analysis? A: The matrix can have a significant impact. Some ingredients in a formulation can either protect IMC from degradation or accelerate it. For example, antioxidants in the formulation can improve the photostability of UV filters. Conversely, interactions with other ingredients, particularly other UV filters or metal oxides (like zinc oxide), can sometimes lead to faster degradation under UV exposure.[22] It is crucial to perform stability studies on the final product, not just the active ingredient in a simple solvent, to get a true picture of its stability profile.

References

  • Al-Khayat, M.A. & Al-Khafaji, M.S. (2013). Development and validation of RP-HPLC method for analysis of four UV filters in sunscreen products. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 481-485. [Link]

  • Chisvert, A., Salvador, A., & Pascual-Martí, M. C. (2001). Simultaneous determination of 2-ethylhexyl 4-methoxycinnamate and benzophenone-3 in sunscreen formulations by high-performance liquid chromatography. Analytica Chimica Acta, 428(2), 241-247. [Link]

  • Gika, H. G., Pappa, A. A., Theodoridis, G. A., & Papadoyannis, I. N. (2021). Development and validation of LC-MS/MS method for the determination of UV-filters across human skin in vitro. Journal of Chromatography B, 1168, 122561. [Link]

  • INCI Beauty. (n.d.). Isoamyl P-methoxycinnamate. Retrieved February 5, 2026, from [Link]

  • Jain, R., & Shah, D. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5566-5586. [Link]

  • Cosmetics Info. (n.d.). Isoamyl p-Methoxycinnamate. Retrieved February 5, 2026, from [Link]

  • Souto, E. B., Fernandes, A. R., Martins-Gomes, C., Coutinho, T. E., Durazzo, A., Lucarini, M., ... & Silva, A. M. (2020). Formulating octyl methoxycinnamate in hybrid lipid-silica nanoparticles: An innovative approach for UV skin protection. Nanomaterials, 10(5), 882. [Link]

  • COSMILE Europe. (n.d.). ISOAMYL P-METHOXYCINNAMATE. Retrieved February 5, 2026, from [Link]

  • Jesumani, J., Du, P., Asnake, S., & Che, D. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Molecules, 26(16), 4780. [Link]

  • Szymański, Ł., Turek, A., & Piotrowska, E. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Semantic Scholar. [Link]

  • Al-Saleh, I., Elkhatim, R., & Al-Rajhi, M. (2017). Determination of UV-filters in sunscreens by HPLC. ResearchGate. [Link]

  • Google Patents. (n.d.). US7186404B2 - Photostable sunscreen compositions and methods of stabilizing.
  • ALWSCI. (2023). Why Is Your SPE Recovery So Low?[Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved February 5, 2026, from [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]

  • Dolan, J. W. (2016). HPLC Troubleshooting: Peak Tailing. LCGC North America.
  • MacManus-Spencer, L. A., et al. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. International Journal of Molecular Sciences, 23(24), 15886. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Hawach Scientific. (2023). The Reason of Poor Sample Recovery When Using SPE. [Link]

  • Regulations.gov. (2002). Time and Extent Application for Amiloxate. [Link]

  • Wiley Analytical Science. (2017). LC-MS/MS shines light on sunscreen UV filters. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Lhiaubet-Vallet, V., et al. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. Molecules, 27(24), 8886. [Link]

  • Open Access Macedonian Journal of Medical Sciences. (2019). Preparation and Evaluation of Sunscreen Nanoemulsions with Synergistic Efficacy on SPF by Combination of Soybean Oil, Avobenzone, and Octyl Methoxycinnamate. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 5, 2026, from [Link]

  • Waters Corporation. (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods?. Retrieved February 5, 2026, from [Link]

  • Lhiaubet-Vallet, V., et al. (2015). Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. Photochemical & Photobiological Sciences, 14(7), 1279-1287. [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 4(12), 1599-1628. [Link]

  • Silva, S. A., et al. (2019). Preparation and Evaluation of Sunscreen Nanoemulsions with Synergistic Efficacy on SPF by Combination of Soybean Oil, Avobenzone, and Octyl Methoxycinnamate. Open Access Macedonian Journal of Medical Sciences, 7(18), 2969-2976. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Gas chromatography–vacuum ultraviolet spectroscopy. Retrieved February 5, 2026, from [Link]

  • Typology. (n.d.). Isoamyl-p-methoxycinnamate, an ingredient under scrutiny. Retrieved February 5, 2026, from [Link]

  • SCIEX. (2021). Sensitive and robust quantification of 15 common UV filters in commercial sunscreens. [Link]

  • Waters Corporation. (2022). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Intuition Labs. (2023). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved February 5, 2026, from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Phenomenex. (2023, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2015). Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. [Link]

  • BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Photostability of Isopentyl 4-methoxycinnamate and Octyl methoxycinnamate

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of photoprotection, the efficacy of ultraviolet (UV) filters is paramount. Among the most widely utilized UVB absorbers are c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of photoprotection, the efficacy of ultraviolet (UV) filters is paramount. Among the most widely utilized UVB absorbers are cinnamate derivatives, prized for their ability to absorb radiation in the 280-320 nm range. This guide provides an in-depth comparison of the photostability of two such cinnamates: Isopentyl 4-methoxycinnamate and Octyl methoxycinnamate. As a Senior Application Scientist, this analysis is grounded in established photochemical principles and supported by experimental evidence to aid in the formulation of robust and effective sunscreen products.

Introduction to Cinnamate-Based UV Filters

Isopentyl 4-methoxycinnamate (IMC), also known as Amiloxate, and Octyl methoxycinnamate (OMC), also known as Octinoxate, are organic compounds that function as UVB filters in sunscreens and other cosmetic products.[1] Both share the same p-methoxycinnamic acid chromophore responsible for their UV-absorbing properties.[2] Their primary role is to protect the skin from the harmful effects of UVB radiation, which is a major cause of sunburn.[1] The key structural difference lies in the ester group attached to the cinnamate core, which influences their physical properties such as solubility and, potentially, their photostability.

The Underlying Chemistry: Mechanisms of Photodegradation

The photostability of a UV filter is a critical determinant of its efficacy over time.[3] Upon exposure to UV radiation, organic sunscreen molecules can undergo various chemical reactions that may diminish their protective capabilities. For cinnamate derivatives like IMC and OMC, the primary photodegradation pathways are well-documented, particularly for the extensively studied OMC.

E/Z (trans/cis) Isomerization

The most prominent photochemical reaction for cinnamates is the reversible isomerization from the thermodynamically more stable E (trans) isomer to the Z (cis) isomer.[4] The E isomer possesses a higher molar extinction coefficient, meaning it is a more effective UV absorber. UV exposure leads to the formation of the Z isomer, which has a lower absorptivity, thus reducing the overall UV protection of the formulation. This process can lead to a significant loss of absorbance, with some studies reporting a 30-50% loss for OMC until a photostationary state between the two isomers is reached.[5]

[2+2] Cycloaddition

Another significant degradation pathway, especially in formulations where the sunscreen molecules are in close proximity, is the [2+2] cycloaddition reaction. This process involves the dimerization of two cinnamate molecules to form cyclobutane derivatives. This irreversible reaction leads to a permanent loss of UV-absorbing capacity.

Photofragmentation

More recent studies employing advanced techniques like laser-interfaced mass spectrometry have revealed that OMC can also undergo photofragmentation.[6] This process involves the cleavage of chemical bonds within the molecule, leading to the formation of smaller, non-UV-absorbing fragments.[6]

Below is a diagram illustrating the primary photodegradation pathways for cinnamate-based UV filters.

G cluster_0 Primary Photodegradation Pathways of Cinnamates E-isomer E-isomer Z-isomer Z-isomer E-isomer->Z-isomer UV Radiation (Isomerization) Cyclobutane_Dimers Cyclobutane_Dimers E-isomer->Cyclobutane_Dimers UV Radiation ([2+2] Cycloaddition) Photofragments Photofragments E-isomer->Photofragments UV Radiation (Fragmentation) Z-isomer->E-isomer Reversion

Caption: Primary photodegradation pathways for cinnamate UV filters.

Comparative Photostability: Isopentyl 4-methoxycinnamate vs. Octyl methoxycinnamate

While a significant body of research exists on the photostability of OMC, specific and direct comparative studies with IMC are limited in the publicly available scientific literature. However, based on their structural similarities, we can infer and discuss their likely photostability profiles.

Octyl methoxycinnamate (OMC) is known to be photounstable, with its degradation being highly dependent on the formulation.[7] Studies have shown that in solution, the primary photodegradation pathway is the reversible E/Z isomerization.[7][8] However, in aggregated forms, such as in a neat film or in an emulsion, irreversible photodegradation leading to multiple photoproducts becomes more significant.[7][8] The rate and extent of OMC degradation can be influenced by the solvent polarity and the presence of other UV filters.[7] For instance, the combination of avobenzone and OMC is known to lead to significant photodegradation of both filters.

Table 1: Comparison of Isopentyl 4-methoxycinnamate and Octyl methoxycinnamate

FeatureIsopentyl 4-methoxycinnamate (IMC)Octyl methoxycinnamate (OMC)
Synonyms Amiloxate, Isoamyl p-methoxycinnamate[9]Octinoxate, Ethylhexyl methoxycinnamate
Chemical Structure C₁₅H₂₀O₃C₁₈H₂₆O₃
UV Protection UVB[1]UVB, with some UVA absorbance
Photostability May degrade under prolonged sun exposure, but detailed data is limited.[9]Known to be photounstable; degradation is highly formulation-dependent.[7]
Primary Photodegradation Likely E/Z isomerization and [2+2] cycloaddition (inferred).E/Z isomerization, [2+2] cycloaddition, and photofragmentation.[7]

Experimental Protocol for Assessing Photostability

To empirically evaluate and compare the photostability of UV filters, a standardized experimental protocol is essential. The following is a robust, step-by-step methodology based on UV spectroscopy, a widely accepted technique for this purpose.[10][11][12]

Materials and Equipment
  • UV-Vis Spectrophotometer

  • Solar simulator with a controlled irradiance output

  • Quartz cuvettes or PMMA plates[11][12]

  • High-purity solvent (e.g., ethanol or isopropanol)

  • Isopentyl 4-methoxycinnamate and Octyl methoxycinnamate standards

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for assessing sunscreen photostability.

G cluster_1 Photostability Assessment Workflow Prepare_Solutions 1. Prepare Solutions Initial_Absorbance 2. Initial Absorbance Measurement (T0) Prepare_Solutions->Initial_Absorbance UV_Irradiation 3. UV Irradiation Initial_Absorbance->UV_Irradiation Post_Irradiation_Absorbance 4. Post-Irradiation Absorbance (T1, T2...) UV_Irradiation->Post_Irradiation_Absorbance Data_Analysis 5. Data Analysis Post_Irradiation_Absorbance->Data_Analysis

Caption: Experimental workflow for photostability testing.

Detailed Procedure
  • Solution Preparation: Prepare stock solutions of Isopentyl 4-methoxycinnamate and Octyl methoxycinnamate in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 10 µg/mL).

  • Initial Absorbance Measurement: Record the initial UV-Vis absorption spectrum of each solution from 250 nm to 400 nm. This serves as the baseline (T₀) measurement.[10]

  • UV Irradiation: Expose the solutions in quartz cuvettes to a controlled dose of UV radiation from a solar simulator. The irradiance should be representative of natural sunlight.

  • Post-Irradiation Absorbance Measurements: At defined time intervals (e.g., 30, 60, 90, 120 minutes), remove the samples from the UV source and record their UV-Vis absorption spectra.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point by comparing the absorbance at the λmax with the initial absorbance.

    • Plot the percentage of remaining sunscreen agent as a function of irradiation time to determine the degradation kinetics.

    • The photostability can be quantified by calculating the time required for a certain percentage of degradation (e.g., t₉₀, the time for 10% degradation).

Conclusion and Future Directions

For formulation scientists and drug development professionals, the key takeaway is that the photostability of these cinnamate filters is not an intrinsic constant but is heavily influenced by the formulation matrix. Therefore, empirical testing of the final formulation is crucial to ensure sustained photoprotection.

Future research should focus on direct, head-to-head comparative studies of the photostability of IMC and OMC under various formulation conditions. Such studies would provide invaluable data for the rational design of next-generation sunscreen products with enhanced efficacy and safety profiles.

References

  • National Center for Biotechnology Information. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). Photostable sunscreen compositions and methods of stabilizing.
  • ResearchGate. (n.d.). Stability of octyl methoxycinnamate and identification of its photo-degradation product. Retrieved from [Link]

  • Cosmetics Info. (n.d.). Isoamyl p-Methoxycinnamate. Retrieved from [Link]

  • Abich Inc. (n.d.). In Vitro Sunscreen Photostability Testing Insights. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoreactions induced by isoamyl p-methoxycinnamate in test period I: .... Retrieved from [Link]

  • Preprints.org. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser Interfaced Mass Spectrometry. Retrieved from [Link]

  • Cosmetics & Toiletries. (2015). Photostability Test for Additional Sunscreen Claims, Part I: Protocol Setup. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the photostability of 18 sunscreens in creams by measuring the SPF in vitro. Retrieved from [Link]

  • PubMed. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. Retrieved from [Link]

  • Typology. (n.d.). Why don't we use isoamyl-p-methoxycinnamate (amiloxate)?. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity and Photoallergy of Isoamyl p-Methoxycinnamate (Amiloxate)

[1] Executive Summary Isoamyl p-methoxycinnamate (IPMC) , commercially known as Amiloxate (e.g., Neo Heliopan® E 1000), is a UV-B filter structurally homologous to the widely used Octinoxate (Ethylhexyl methoxycinnamate/...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Isoamyl p-methoxycinnamate (IPMC) , commercially known as Amiloxate (e.g., Neo Heliopan® E 1000), is a UV-B filter structurally homologous to the widely used Octinoxate (Ethylhexyl methoxycinnamate/OMC) . While IPMC is approved in the EU (up to 10%) and parts of Asia, it remains unapproved in the US.[1]

This guide analyzes the photo-allergic potential of IPMC, specifically its cross-reactivity with other cinnamate derivatives. Although the incidence of primary sensitization to IPMC is low (approx. 1.8% in photo-patch positive cohorts), its structural affinity with OMC presents a significant cross-reaction risk.[1] This document details the immunological mechanisms, comparative stability data, and validated protocols for assessing these risks.

Part 1: Chemical Profile & Structural Homology[2]

To understand the cross-reactivity, one must analyze the haptenic potential of the cinnamate scaffold. Both IPMC and OMC share the p-methoxycinnamate core, differing only in the ester side chain (isoamyl vs. 2-ethylhexyl).

FeatureIsoamyl p-methoxycinnamate (IPMC)Ethylhexyl methoxycinnamate (OMC)Clinical Implication
CAS Number 71617-10-25466-77-3Distinct regulatory IDs.
Core Structure p-Methoxycinnamic acid esterp-Methoxycinnamic acid esterHigh Cross-Reactivity Risk
Side Chain Isoamyl (branched C5)2-Ethylhexyl (branched C8)Affects lipophilicity (LogP).
UV Max ~310 nm (UVB)~310 nm (UVB)Similar protection spectrum.
Photostability Moderate (Isomerizes)Low (Isomerizes rapidly)Both require stabilization.
The "Cinnamate" Hapten Hypothesis

The immune system recognizes the cinnamoyl moiety. Upon UV exposure, these molecules can form protein adducts (haptens) that trigger T-cell mediated delayed-type hypersensitivity (Type IV). If a patient is sensitized to OMC, the T-cells likely recognize the methoxy-cinnamate epitope, making them reactive to IPMC despite the different alkyl tail.

Part 2: Immunological Cross-Reactivity Mechanism

The following diagram illustrates the pathway by which structural homology leads to cross-reactive photoallergy.

CrossReactivity IPMC Isoamyl p-methoxycinnamate (IPMC) UV UVA/UVB Irradiation IPMC->UV OMC Octinoxate (OMC) OMC->UV Balsam Peru Balsam / Fragrance (Cinnamates) Hapten Hapten-Protein Conjugate (Cinnamoyl-Epitope) Balsam->Hapten Direct haptenization (No UV needed) Isom Photo-Isomerization (E-isomer -> Z-isomer) UV->Isom Isom->Hapten Covalent binding to skin proteins Langerhans Langerhans Cell Processing Hapten->Langerhans TCell CD4+ / CD8+ T-Cell Activation (Memory Response) Langerhans->TCell Dermatitis Photo-Allergic Contact Dermatitis (PACD) TCell->Dermatitis

Figure 1: Mechanism of cross-reactivity between IPMC, Octinoxate, and dietary/fragrance cinnamates leading to PACD.

Part 3: Comparative Performance & Stability

Researchers must weigh the risk of allergy against formulation stability. IPMC is often cited as a "newer generation" cinnamate, but data shows it shares the photo-instability characteristic of the class.

Comparative Degradation Metrics (Simulated Solar Exposure):

ParameterIPMC (Amiloxate)Octinoxate (OMC)Bemotrizinol (Control)
Photo-degradation ~30% loss after 10 MED~40-50% loss after 10 MED< 5% loss (Photostable)
Isomerization E

Z (Equilibrium)
E

Z (Rapid)
Minimal
Allergy Risk Low (1.8% in patch tests)Moderate (Common sensitizer)Negligible
Endocrine Activity Weak estrogenic (in vitro)Estrogenic/Thyroid (in vivo)None reported

Note: Stability data assumes a standalone solvent system. Addition of triplet quenchers (e.g., Octocrylene, Bemotrizinol) significantly stabilizes both IPMC and OMC.

Part 4: Experimental Protocols

To validate cross-reactivity or stability in your own lab, use the following self-validating protocols.

Protocol A: Clinical Photo-Patch Testing (The Gold Standard)

This protocol is adapted from the International Contact Dermatitis Research Group (ICDRG) standards. It differentiates between contact allergy (reaction without UV) and photoallergy (reaction only with UV).

Workflow Visualization:

PhotoPatch Start Patient Selection (History of Sun Reaction) App Day 0: Application Duplicate Sets (A & B) IPMC 10% pet. Start->App Wait Occlusion (24 or 48 Hours) App->Wait Irrad Day 1 or 2: Irradiation Expose Set A to UVA (5-10 J/cm²) Wait->Irrad Shield Set B Shielded (Dark Control) Wait->Shield Read1 Day 2/3 Reading (Pre-reaction check) Irrad->Read1 Shield->Read1 Read2 Day 4 & 7 Reading (Final Scoring) Read1->Read2

Figure 2: Standardized Photo-Patch Test Workflow for distinguishing photoallergy from contact allergy.

Step-by-Step Methodology:

  • Preparation: Prepare IPMC at 10% concentration in petrolatum.

  • Application: Apply duplicate patches to the upper back (Set A and Set B).

  • Occlusion: Leave for 24 or 48 hours (depending on local guideline).

  • Irradiation (Set A): Remove patches. Irradiate Set A with UVA (5–10 J/cm²). Critical Control: Do not irradiate Set B.

  • Reading: Evaluate reactions at 48h, 72h, and 96h post-application.

    • Set A (+) / Set B (-):Photoallergy .[1][2][3]

    • Set A (+) / Set B (+):Contact Allergy (Irritation or Type IV).

    • Set A (++) / Set B (+):Photo-aggravated Contact Allergy .

Protocol B: In Vitro Photostability Assay (HPLC Tracking)

Objective: Quantify the E-to-Z isomerization rate of IPMC.

  • Substrate: PMMA plates (roughness 6 µm) to mimic skin topography.

  • Application: Apply IPMC formulation at 2 mg/cm². Allow to dry for 15 mins (dark).

  • Irradiation: Use a Solar Simulator (Xenon arc). Expose samples to 5, 10, and 20 MED (Minimal Erythema Dose).

  • Extraction: Immerse plates in Methanol/Isopropanol. Sonicate for 10 mins.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Methanol/Water (85:15 v/v).

    • Detection: 310 nm.[4]

    • Calculation: Compare Peak Area of irradiated samples vs. dark control.

    • Validation: The appearance of a secondary peak with slightly lower retention time indicates the Z-isomer (cis-form).

References

  • European Commission (SCCS). (2015). Opinion on Isoamyl p-Methoxycinnamate (SCCS/1545/15). Scientific Committee on Consumer Safety.[5] Link

  • Ghazavi, M. K., & Johnston, G. A. (2011).[3] Photo-allergic contact dermatitis caused by isoamyl p-methoxycinnamate in an 'organic' sunscreen.[3] Contact Dermatitis, 64(2), 115–116.[3] Link

  • Goossens, A. (2011). Contact allergic and photoallergic reactions to UV filters.[1][2][6] European Journal of Dermatology. Link

  • Pattanaargson, S., et al. (2004). Photoisomerization of octyl methoxycinnamate. Journal of Photochemistry and Photobiology A: Chemistry. Link

  • Typology. (2025). Why don't we use isoamyl-p-methoxycinnamate (amiloxate)?Link

Sources

Validation

Spectroscopic Characterization and Isomeric Differentiation of Isopentyl 4-Methoxycinnamate (Amiloxate)

Executive Summary Isopentyl 4-methoxycinnamate (USAN: Amiloxate; INCI: Isoamyl p-Methoxycinnamate) is a widely utilized UVB filter ( nm). However, its efficacy is intrinsically linked to its stereochemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopentyl 4-methoxycinnamate (USAN: Amiloxate; INCI: Isoamyl p-Methoxycinnamate) is a widely utilized UVB filter (


 nm). However, its efficacy is intrinsically linked to its stereochemistry. While the thermodynamically stable (E)-isomer  provides optimal extinction coefficients, exposure to UV radiation induces a reversible photoisomerization to the (Z)-isomer . This conversion results in a hypsochromic shift and a reduction in molar absorptivity (

), directly correlating to a loss of SPF value in vivo.

This guide provides a rigorous spectroscopic framework for differentiating these isomers, offering researchers a self-validating protocol to assess raw material purity and formulation photostability.

Structural & Mechanistic Context

The core chromophore of Amiloxate is the cinnamate moiety. The conjugated


-system extends from the methoxy-substituted phenyl ring through the vinyl group to the ester carbonyl.
  • (E)-Isomer (Trans): The phenyl ring and the ester group are on opposite sides of the double bond. This planar configuration maximizes

    
    -orbital overlap, resulting in high oscillator strength (strong UV absorption).
    
  • (Z)-Isomer (Cis): Steric hindrance between the phenyl ring and the ester group forces a twist in the molecule, disrupting planarity. This reduces the effective conjugation length, lowering the extinction coefficient and shifting the absorption maximum.

Figure 1: Photoisomerization Pathway

The following diagram illustrates the UV-induced conversion and the energy states involved.

Photoisomerization E_Ground (E)-Amiloxate (Ground State S0) High Absorbance Excited Excited State (S1 / T1) Twisted Intermediate E_Ground->Excited UV Absorption (hv) Excited->E_Ground Relaxation Z_Ground (Z)-Amiloxate (Ground State S0) Lower Absorbance Excited->Z_Ground Non-radiative Decay (Isomerization) Degradation Photodegradation Products (Dimers/Cleavage) Excited->Degradation Prolonged Exposure Z_Ground->Excited UV Absorption (Reversible)

Caption: UV-induced


 photoisomerization cycle of Amiloxate, leading to a photostationary state (PSS).
Spectroscopic Profiling: E vs. Z

The differentiation of isomers relies on distinct spectroscopic signatures. Nuclear Magnetic Resonance (NMR) is the gold standard for structural quantification, while UV-Vis spectroscopy is the functional indicator of performance.

A. Nuclear Magnetic Resonance (

H NMR)

The vinylic protons (


 and 

to the carbonyl) are the diagnostic handles. The coupling constant (

) is strictly dependent on the dihedral angle (Karplus relationship).
  • Trans (E): Large coupling constant (

    
     Hz).
    
  • Cis (Z): Significantly smaller coupling constant (

    
     Hz).
    

Table 1: Diagnostic


H NMR Signals (400 MHz, CDCl

)
Proton Position(E)-Isomer Chemical Shift (

)
(E)-Isomer Coupling (

)
(Z)-Isomer Chemical Shift (

)*
(Z)-Isomer Coupling (

)
Vinyl

-H
(Ar-CH=)
7.67 - 7.70 ppm16.0 Hz (d)~6.90 ppm12.8 Hz (d)
Vinyl

-H
(=CH-CO)
6.40 - 6.44 ppm16.0 Hz (d)~5.90 ppm12.8 Hz (d)
Methoxy (-OCH

)
3.80 ppmSinglet3.80 ppmSinglet
Aromatic (AA'BB')7.49 (m), 6.90 (m)-Shifts slightly upfield-

*Note: (Z)-isomer shifts are approximate and derived from analogous methoxycinnamate esters (e.g., OMC) due to the rapid equilibrium in solution.

B. UV-Visible Spectroscopy

The functional impact of isomerization is observed here.[1]

  • (E)-Isomer:

    
     nm. 
    
    
    
    M
    
    
    cm
    
    
    .
  • (Z)-Isomer:

    
     shifts to 
    
    
    
    nm (Hypsochromic).
    
    
    decreases to
    
    
    M
    
    
    cm
    
    
    (Hypochromic).

Implication: A sample containing significant (Z)-isomer will show a "flattened" peak and reduced integral area in the UVB region, directly indicating lower SPF efficacy.

Comparative Performance: Amiloxate vs. Octinoxate[2]

Researchers often choose between Amiloxate and Octinoxate (Octyl Methoxycinnamate, OMC). While structurally similar, their side chains influence solubility and formulation stability.

Table 2: Technical Comparison of Alternatives

FeatureIsopentyl 4-methoxycinnamate (Amiloxate)2-Ethylhexyl 4-methoxycinnamate (Octinoxate)
Side Chain Isopentyl (Branched, Short)2-Ethylhexyl (Branched, Long)
Molecular Weight 248.32 g/mol 290.40 g/mol
UVB Max (

)
308 nm310 nm
Photostability Low (Reversible Isomerization)Low (Reversible Isomerization)
Stabilization Requires Octocrylene or BemotrizinolRequires Octocrylene or Bemotrizinol
Solubility High in polar oils/alcoholsHigh in non-polar oils

Analysis: Amiloxate is functionally equivalent to Octinoxate regarding photo-instability. Both require stabilization agents (e.g., triplet quenchers) in final formulations to prevent the


 shift.
Experimental Protocol: UV-Induced Isomerization & Validation

This protocol allows you to generate the (Z)-isomer in situ and validate its presence using the spectroscopic criteria defined above.

Objective: Quantify the


 ratio at the Photostationary State (PSS).
Materials:
  • Pure Amiloxate standard (>98% E-isomer).

  • Solvent: Deuterated Chloroform (CDCl

    
    ) for NMR; Ethanol for UV-Vis.
    
  • Light Source: Solar Simulator or UV Lamp (centered at 310 nm).

  • Quartz Cuvettes / NMR Tubes.

Workflow:
  • Baseline Acquisition:

    • Prepare a 10 mg/mL solution of Amiloxate in CDCl

      
      .
      
    • Acquire a standard

      
      H NMR spectrum. Confirm 
      
      
      
      Hz for vinylic protons.
  • Irradiation:

    • Transfer a dilute aliquot (dilute to approx

      
       M if using UV-Vis, or keep concentrated for NMR but use a quartz vessel) to a quartz vessel.
      
    • Irradiate with UVB light (approx. 10 J/cm

      
       dose) for 60 minutes.
      
  • Post-Irradiation Analysis:

    • UV-Vis: Immediately measure absorbance. Note the decrease in OD at 308 nm.

    • NMR: (If irradiated in bulk) Transfer to NMR tube. Acquire spectrum.

  • Quantification:

    • Integrate the doublet at 6.44 ppm (E-isomer

      
      -H).
      
    • Integrate the new doublet appearing upfield at ~5.90 ppm (Z-isomer

      
      -H).
      
    • Calculate Ratio:

      
      .
      
Figure 2: Analytical Decision Tree

Use this logic flow to assess raw material quality.

DecisionTree Start Start: Analyze Raw Material (1H NMR) CheckJ Check Vinyl Coupling (J) Start->CheckJ J16 J = 16.0 Hz Only CheckJ->J16 JMix Doublets at J=16 Hz AND J=12-13 Hz CheckJ->JMix Pass PASS: Pure (E)-Isomer High Efficacy J16->Pass CalcRatio Calculate E/Z Ratio JMix->CalcRatio Threshold Is Z-Isomer > 5%? CalcRatio->Threshold Reject REJECT / RE-PURIFY: Material Degraded Threshold->Reject Yes AcceptCond ACCEPT WITH CAUTION: Adjust Formulation Threshold->AcceptCond No

Caption: Quality control workflow for determining isomeric purity of Amiloxate raw materials.

References
  • PubChem. (2025).[2][3] Amiloxate | C15H20O3.[3][4] National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2016). 1H NMR of isoamyl 4-methoxycinnamate. ChemSpider / RSC. [Link]

  • MDPI. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate. Molecules. [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • ResearchGate. (2004). Photoisomerization of octyl methoxycinnamate. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

Sources

Comparative

A Comparative Safety and Toxicological Assessment of Amiloxate for Cosmetic Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of cosmetic science and dermatological health, the safety of sunscreen active ingredients is of p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of cosmetic science and dermatological health, the safety of sunscreen active ingredients is of paramount importance. This guide provides a comprehensive toxicological assessment of Amiloxate (Isoamyl p-Methoxycinnamate), a broad-spectrum ultraviolet (UV) filter. Through a comparative analysis with other commonly used UV filters—Octinoxate, Avobenzone, Oxybenzone, and the inorganic filter Titanium Dioxide—this document aims to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to make informed decisions in formulation and product development.

Introduction: The Role and Scrutiny of UV Filters

Ultraviolet radiation is a known carcinogen, and the inclusion of UV filters in cosmetic and pharmaceutical products is a critical public health measure. These compounds are broadly categorized as either organic (chemical) absorbers, which convert UV radiation into heat, or inorganic (physical) blockers, which scatter and reflect UV light. Amiloxate, an organic UVB filter, has been approved for use in cosmetics in the European Union at concentrations up to 10% since 1997.[1][2][3] However, like all UV filters, it is subject to rigorous safety and toxicological evaluation to ensure consumer safety. This guide delves into the key toxicological endpoints for Amiloxate and provides a comparative perspective against established and sometimes controversial alternatives.

Comparative Toxicological Profile of UV Filters

A thorough evaluation of a cosmetic ingredient's safety profile involves assessing its potential for acute and chronic toxicity, irritation, sensitization, genotoxicity, phototoxicity, and endocrine disruption. This section compares the available toxicological data for Amiloxate with that of Octinoxate, Avobenzone, Oxybenzone, and Titanium Dioxide.

Table 1: Comparative Summary of Key Toxicological Endpoints for Selected UV Filters

Toxicological EndpointAmiloxate (Isoamyl p-Methoxycinnamate)Octinoxate (Ethylhexyl Methoxycinnamate)Avobenzone (Butyl Methoxydibenzoylmethane)Oxybenzone (Benzophenone-3)Titanium Dioxide
Acute Oral Toxicity (LD50, rat) Low oral toxicity[4]> 2000 mg/kg> 5000 mg/kg> 5000 mg/kg> 5000 mg/kg
Acute Dermal Toxicity Low dermal toxicity[4]Not expected to be acutely toxicNot expected to be acutely toxicNot expected to be acutely toxicNot expected to be acutely toxic
Skin Irritation Non-irritating[1]Generally non-irritatingGenerally non-irritatingCan cause irritation in some individualsGenerally non-irritating
Skin Sensitization Non-allergenic[1]Potential for sensitizationLow potential for sensitizationKnown sensitizerVery low potential for sensitization
Phototoxicity No evidence of photomutagenic potential[4]Potential for phototoxicityPhotounstable, can generate reactive oxygen speciesPotential for phototoxicityGenerally photostable
Genotoxicity Not genotoxic[1]Some studies suggest potential, others negativeGenerally considered non-genotoxicSome studies suggest potential, others negativeGenerally considered non-genotoxic
Endocrine Disruption Suspected endocrine disruptor[2]Evidence of estrogenic and anti-androgenic activity[5]Some studies suggest weak estrogenic activityKnown endocrine disruptor with estrogenic and anti-androgenic effectsGenerally considered not to have endocrine-disrupting properties
Reproductive Toxicity Not associated with reproductive effects[1]Concerns raised due to endocrine activityData limitedConcerns raised due to endocrine activityNo significant concerns

Note: This table provides a summary of available data. For detailed information and specific study results, please refer to the cited references and relevant regulatory assessments.

In-Depth Toxicological Assessment of Amiloxate

The European Commission’s Scientific Committee on Cosmetology (SCC) has conducted a safety evaluation of Amiloxate and concluded that its use in cosmetic products as a UV light absorber at a maximum concentration of 10% does not pose a health hazard.[1] The SCC's assessment found Amiloxate to be non-irritating, non-allergenic, not genotoxic, and not associated with reproductive effects.[1]

While the SCC opinion provides a strong foundation for its safety, ongoing research continues to investigate the potential for more subtle toxicological effects, such as endocrine disruption.[2] It is crucial for formulators to stay abreast of the latest scientific findings and regulatory opinions.

Experimental Protocols for Key Toxicological Assays

To ensure the scientific integrity and trustworthiness of safety assessments, standardized and validated test methods are employed. The following section details the methodologies for key toxicological endpoints, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and guidance from the Scientific Committee on Consumer Safety (SCCS).

Acute Dermal Toxicity (OECD Test Guideline 402)

This test assesses the potential adverse effects of a single, short-term dermal exposure to a substance.

Objective: To determine the potential for a substance to cause systemic toxicity after a single dermal application.

Methodology:

  • Animal Model: Typically, the test is performed on rats.[6][7]

  • Preparation: A day before the test, the fur is removed from the dorsal area of the animal's trunk. The test area should be approximately 10% of the total body surface area.[6]

  • Application: The test substance is applied uniformly over the prepared area. The treated area is then covered with a porous gauze dressing and non-irritating tape to hold the test substance in contact with the skin.

  • Exposure: The exposure period is 24 hours.[6]

  • Observation: After the exposure period, the dressing is removed, and the skin is cleansed. Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The primary endpoint is mortality. The LD50 (the dose that is lethal to 50% of the test animals) can be calculated, although the focus of the revised guideline is on hazard classification rather than a precise LD50 value.

Diagram: Acute Dermal Toxicity Workflow

AcuteDermalToxicity A Animal Preparation (Rat, fur removal) B Test Substance Application (10% body surface area) A->B C 24-hour Exposure (Covered with gauze) B->C D Observation Period (14 days for toxicity signs and mortality) C->D E Data Analysis (Mortality, clinical signs, body weight) D->E

Caption: Workflow for the OECD 402 Acute Dermal Toxicity test.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Test Guideline 439)

This in vitro test assesses the potential of a substance to cause skin irritation.

Objective: To identify substances that are likely to be irritating to the skin in vivo.

Methodology:

  • Test System: A reconstructed human epidermis model, which is a three-dimensional model that mimics the biochemical and physiological properties of the upper parts of the human skin.

  • Application: A small amount of the test substance is applied topically to the surface of the skin tissue.

  • Incubation: The treated tissues are incubated for a defined period.

  • Viability Assessment: After incubation, the cell viability is determined using a colorimetric assay (e.g., MTT assay). The viability of the treated tissue is compared to that of a negative control.

  • Endpoint: A substance is classified as an irritant if the mean tissue viability is below a defined threshold (typically ≤ 50%).

In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (OECD Test Guideline 442D)

This in vitro assay is used to support the discrimination between skin sensitizers and non-sensitizers.

Objective: To assess the potential of a substance to induce skin sensitization by measuring the activation of the Keap1-Nrf2-ARE pathway.

Methodology:

  • Test System: A genetically modified cell line (e.g., KeratinoSens™) that contains a luciferase gene under the control of a constitutive promoter fused to an ARE (antioxidant response element).

  • Cell Treatment: The cells are exposed to various concentrations of the test substance.

  • Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured.

  • Endpoint: A substance is considered a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold.

In Vitro 3T3 NRU Phototoxicity Test (OECD Test Guideline 432)

This in vitro test is used to identify the phototoxic potential of a substance.[8]

Objective: To assess the cytotoxic and photocytotoxic potential of a substance when exposed to UV light.[9][10]

Methodology:

  • Test System: Balb/c 3T3 mouse fibroblast cell line.[9][10]

  • Cell Treatment: Two parallel sets of cell cultures are prepared. Both are treated with a range of concentrations of the test substance.

  • Irradiation: One set of treated cells is exposed to a non-cytotoxic dose of simulated solar light (UVA), while the other set is kept in the dark.[9][11]

  • Viability Assessment: After incubation, cell viability is determined by the neutral red uptake (NRU) assay.[9][10][11]

  • Endpoint: The phototoxic potential is evaluated by comparing the cytotoxicity in the irradiated versus the non-irradiated cells. A Photo-Irritation-Factor (PIF) is calculated from the IC50 values (the concentration that reduces cell viability by 50%) with and without irradiation. A PIF > 5 indicates a phototoxic potential.

Diagram: 3T3 NRU Phototoxicity Test Workflow

PhototoxicityTest cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Seed 3T3 Fibroblasts B Treat with Test Substance (Multiple Concentrations) A->B C1 Irradiate with UVA Light B->C1 C2 Keep in Dark B->C2 D1 Incubate & Assess Viability (NRU) C1->D1 D2 Incubate & Assess Viability (NRU) C2->D2 E Calculate IC50 (+UVA) and IC50 (-UVA) D1->E D2->E F Determine Photo-Irritation-Factor (PIF) E->F

Caption: Workflow for the OECD 432 3T3 NRU Phototoxicity Test.

Endocrine Disruption: Estrogen Receptor Transactivation Assay

This in vitro assay is used to identify substances that can mimic or block the action of estrogens.

Objective: To assess the potential of a substance to interact with the estrogen receptor and induce a biological response.

Methodology:

  • Test System: A mammalian cell line (e.g., HeLa, T47D) that has been genetically modified to contain the human estrogen receptor and a reporter gene (e.g., luciferase or β-galactosidase) linked to estrogen-responsive elements.

  • Cell Treatment: The cells are exposed to a range of concentrations of the test substance, along with appropriate positive and negative controls.

  • Reporter Gene Assay: After an incubation period, the activity of the reporter gene is measured.

  • Endpoint: An increase in reporter gene activity indicates an estrogenic effect (agonist), while a decrease in the response to a known estrogen indicates an anti-estrogenic effect (antagonist).

Regulatory Landscape and Future Perspectives

The regulation of sunscreen ingredients varies globally. In the European Union, Amiloxate is an approved UV filter.[1][2] In the United States, sunscreens are regulated as over-the-counter (OTC) drugs, and the FDA has a stringent process for approving new active ingredients. Amiloxate is not currently approved for use in sunscreens in the U.S.

The SCCS provides detailed "Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation," which outlines the data requirements for the safety assessment of cosmetic ingredients, including UV filters.[12][13][14][15] These guidelines emphasize a weight-of-evidence approach, integrating data from various sources, including in silico, in vitro, and, when necessary and ethically justified, in vivo studies.

As the field of toxicology moves towards a greater reliance on New Approach Methodologies (NAMs), including in vitro and in silico models, the safety assessment of cosmetic ingredients will continue to evolve. These advanced methods offer the potential for more human-relevant and mechanistically informative data, reducing the need for animal testing.

Conclusion

The available data, primarily from the European Commission's Scientific Committee on Cosmetology, supports the safety of Amiloxate for use as a UV filter in cosmetic products up to a concentration of 10%. The comprehensive toxicological assessment indicates that it is not acutely toxic, irritating, sensitizing, or genotoxic, and does not pose a reproductive hazard. While some concerns regarding its potential for endocrine disruption and photoallergy have been raised, the overall body of evidence suggests a favorable safety profile.

This guide has provided a comparative analysis of Amiloxate with other commonly used UV filters, highlighting the nuanced safety considerations for each. The detailed experimental protocols for key toxicological assays offer a framework for robust and reliable safety testing. As with any cosmetic ingredient, continuous monitoring of the scientific literature and regulatory updates is essential for ensuring ongoing consumer safety and product compliance.

References

  • Cosmetics Info. Isoamyl p-Methoxycinnamate. [Link]

  • Chemotechnique Diagnostics. PATIENT INFORMATION SHEET ISOAMYL p-METHOXYCINNAMATE. [Link]

  • European Commission Public Health. SCCS - Opinion on Ethylhexyl Methoxycinnamate (EHMC) (CAS No. 5466-77-3/83834-59-7, EC No. 226-775-7/629-661-9). [Link]

  • Regulations.gov. isoamyl alcohol. Another primary metabolite of isoamyl acetate is acetic acid which is exempt. [Link]

  • IIVS. OECD 402/OCSPP 870.1200: Acute dermal toxicity. [Link]

  • Cosmetic Ingredient Review. ADMIN SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and Their Safety Evaluation. [Link]

  • ResearchGate. Photoreactions induced by isoamyl p-methoxycinnamate in test period I:... [Link]

  • Joint Research Centre. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test. [Link]

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  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 78 : 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay. [Link]

  • European Commission. Opinion of the Scientific Committee on Cosmetology concerning Isopentyl-p-Methoxycinnamate adopted by the plenary session of the SCC of 24 June 1997. [Link]

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  • PubMed. Chemical Screening in an Estrogen Receptor Transactivation Assay With Metabolic Competence. [Link]

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  • National Toxicology Program. OECD Test Guideline 432. [Link]

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  • PubMed. Review of the performance of the 3T3 NRU in vitro phototoxicity assay in the pharmaceutical industry. [Link]

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  • PubMed. In vitro mammalian cell mutation assays based on transgenic reporters: A report of the International Workshop on Genotoxicity Testing (IWGT). [Link]

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  • IIVS.org. 3T3 Phototoxicity (OECD 432). [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Isopentyl 4-methoxycinnamate

Isopentyl 4-methoxycinnamate, also known as Amiloxate or under the trade name Neo Heliopan E1000, is a widely utilized UVB absorbing agent in cosmetic and pharmaceutical research, particularly in the development of sunsc...

Author: BenchChem Technical Support Team. Date: February 2026

Isopentyl 4-methoxycinnamate, also known as Amiloxate or under the trade name Neo Heliopan E1000, is a widely utilized UVB absorbing agent in cosmetic and pharmaceutical research, particularly in the development of sunscreen formulations.[1][2][3] While it possesses a favorable safety profile for topical applications in humans, its environmental impact necessitates stringent disposal protocols.[4] This guide provides a detailed, step-by-step framework for the safe and environmentally responsible disposal of Isopentyl 4-methoxycinnamate, ensuring the protection of both laboratory personnel and aquatic ecosystems.

Core Principles: Understanding the Hazard Profile

The foundation of safe disposal is a thorough understanding of the substance's inherent risks. For Isopentyl 4-methoxycinnamate, the primary concern is not acute human toxicity but its significant environmental hazard.

1.1. Environmental Hazard: A Critical Concern

According to the European Chemicals Agency (ECHA), Isopentyl 4-methoxycinnamate is classified as very toxic to aquatic life, with long-lasting effects (GHS Hazard codes H400 and H410).[5][6] This classification is the single most important factor governing its disposal. The core directive for all disposal procedures is to prevent its release into the environment .[7] Even minute quantities entering waterways can disrupt aquatic ecosystems, with some studies indicating a potential link between cinnamate-based UV filters and coral bleaching.[8]

1.2. Regulatory Framework

Disposal of chemical waste is governed by a multi-layered regulatory system. While a Safety Data Sheet (SDS) may state that the pure substance is not a federally regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States, this does not exempt it from proper disposal.[9] The environmental toxicity classification often requires it to be managed as a hazardous or special waste stream.

The Causality of Compliance: The decision to treat Isopentyl 4-methoxycinnamate as a regulated waste stream stems from the precautionary principle and global environmental standards like the Globally Harmonized System (GHS). Local, state, and institutional regulations are often more stringent than federal guidelines to account for environmental hazards. Therefore, you must always consult your institution's Environmental Health & Safety (EHS) department to ensure compliance with local protocols.[10]

Pre-Disposal: Waste Segregation and Handling

Proper segregation at the point of generation is crucial for a safe, efficient, and cost-effective waste management program. Never mix different waste streams unless explicitly instructed by your EHS office.

2.1. Waste Container Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The full chemical name: "Waste Isopentyl 4-methoxycinnamate"

  • The primary hazard(s): "Environmental Hazard," "Toxic to Aquatic Life"

  • An approximate concentration and volume

  • The date of accumulation

2.2. Segregation of Waste Streams

Isopentyl 4-methoxycinnamate waste should be segregated into the following categories:

Waste Stream CategoryDescriptionRecommended Container
Unused/Expired Chemical Pure, unadulterated Isopentyl 4-methoxycinnamate.Original container or a chemically compatible, sealed waste container.
Grossly Contaminated Solids PPE (gloves, lab coats), weigh boats, or absorbent materials with visible liquid contamination.Lined, sealable solid waste container or a designated hazardous waste bag.
Sharps Waste Contaminated needles, Pasteur pipettes, or broken glassware.Puncture-proof, designated sharps container.
Aqueous Solutions Dilute solutions from experimental workups. Note: Never dispose of down the drain.Sealable, chemically compatible liquid waste container (e.g., HDPE carboy).
Non-Halogenated Organic Solvents Solutions where Isopentyl 4-methoxycinnamate is dissolved in solvents like ethanol or ethyl acetate.Designated non-halogenated solvent waste container.

Step-by-Step Disposal Protocols

The following protocols provide a self-validating system for managing the most common waste scenarios involving Isopentyl 4-methoxycinnamate.

3.1. Protocol: Disposal of Bulk or Unused Product

This protocol applies to expired, excess, or off-spec Isopentyl 4-methoxycinnamate.

  • Ensure Safe Storage: Keep the chemical in its original, tightly sealed container.[7][10] If the original container is compromised, transfer it to a new, compatible container and label it appropriately.

  • Label for Disposal: Create a "Hazardous Waste" label with all required information.

  • Segregate: Store the container in your lab's designated satellite accumulation area for hazardous waste. Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[10]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor.

  • Final Disposition: The preferred method of disposal is high-temperature incineration in a facility equipped with an afterburner and scrubber system to destroy the compound and prevent the release of harmful byproducts.[10]

3.2. Protocol: Management of Contaminated Labware and PPE

This protocol covers items with incidental contact or minor contamination.

  • Decontamination (for reusable glassware):

    • Rinse the glassware with a suitable organic solvent (e.g., ethyl acetate, ethanol) in which Isopentyl 4-methoxycinnamate is soluble.[1]

    • Collect this first rinse into the appropriate non-halogenated organic solvent waste stream. This rinse is considered hazardous.

    • Subsequent washes with soap and water can then be performed.

  • Disposal of Single-Use Items:

    • Place all contaminated single-use items (gloves, plasticware, absorbent pads) into a designated, lined container for solid hazardous waste.[10]

    • Once the container is full, seal it, label it as "Solid Hazardous Waste," and arrange for pickup via your EHS department.

3.3. Protocol: Spill Decontamination and Cleanup

In the event of a spill, immediate and correct action is required to prevent environmental release and personnel exposure.

  • Ensure Safety: Alert personnel in the area. Wear appropriate PPE, including safety goggles, a lab coat, and chemically compatible gloves.[9]

  • Contain the Spill: For a liquid spill, surround the area with an inert, absorbent material like vermiculite, dry sand, or earth.[10] Do not use combustible materials like sawdust on hot surfaces.

  • Absorb and Collect: Carefully absorb the spilled material with the absorbent.[10] Work from the outside in to minimize the contaminated area.

  • Package the Waste: Place all contaminated absorbent material and any broken containers into a sealable, puncture-resistant waste container.

  • Label and Dispose: Label the container as "Spill Debris: Isopentyl 4-methoxycinnamate," and manage it as solid hazardous waste for EHS pickup.

  • Decontaminate the Area: Clean the spill surface with a solvent-soaked cloth (collecting the cloth as solid waste), followed by soap and water.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for determining the correct disposal path for waste containing Isopentyl 4-methoxycinnamate.

G start_node start_node decision_node decision_node process_node process_node waste_stream_node waste_stream_node final_disposal_node final_disposal_node spill_node spill_node start Waste Containing Isopentyl 4-methoxycinnamate Generated is_spill Is it a Spill? start->is_spill is_liquid Is it Liquid? is_spill->is_liquid No spill_cleanup Follow Spill Protocol 3.3: Contain, Absorb, Collect is_spill->spill_cleanup Yes is_sharp Is it a Sharp? is_liquid->is_sharp No (Solid) is_pure Pure Chemical or Aqueous Solution? is_liquid->is_pure Yes sharps_waste Sharps Waste is_sharp->sharps_waste Yes solid_waste Solid Waste: Contaminated PPE, Labware is_sharp->solid_waste No spill_waste Solid Waste: Spill Debris spill_cleanup->spill_waste contact_ehs Label Container & Arrange EHS Pickup spill_waste->contact_ehs pure_waste Liquid Waste: Unused Chemical is_pure->pure_waste Pure aqueous_waste Liquid Waste: Aqueous Solution is_pure->aqueous_waste Aqueous pure_waste->contact_ehs aqueous_waste->contact_ehs sharps_waste->contact_ehs solid_waste->contact_ehs incineration Final Disposal via Licensed Hazardous Waste Vendor (e.g., Incineration) contact_ehs->incineration

Caption: Decision workflow for the proper segregation and disposal of Isopentyl 4-methoxycinnamate waste.

References

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC. [Link]

  • U.S. Pharmacopeia. (2013). Safety Data Sheet: Isoamyl Methoxycinnamate. Retrieved from an S3 source. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Isopentyl p-methoxycinnamate - Substance Information. Retrieved from ECHA. [Link]

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH): Ethyl cinnamate. Retrieved from Carl ROTH. [Link]

  • PubChem. (n.d.). Isoamyl p-methoxycinnamate. Retrieved from PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Disposal Guidance. Retrieved from EPA. [Link]

  • Chemotechnique Diagnostics. (n.d.). Patient Information Sheet: Isoamyl p-Methoxycinnamate. Retrieved from Chemotechnique Diagnostics. [Link]

  • Regulations.gov. (2002). Time and Extent Application for Amiloxate. Retrieved from Regulations.gov. [Link]

  • Typology. (2025). Why doesn't Typology use isoamyl p-methoxycinnamate (amiloxate)?. Retrieved from Typology. [Link]

  • Cosmetics Info. (n.d.). Isoamyl p-Methoxycinnamate. Retrieved from Cosmetics Info. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cinnamic acid methyl ester. Retrieved from Carl ROTH. [Link]

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Handling

Personal protective equipment for handling Isopentyl 4-methoxycinnamate

CAS: 71617-10-2 | Synonyms: Amiloxate, Isoamyl p-methoxycinnamate[1][2][3][4][5] Executive Safety Assessment From the Desk of the Senior Application Scientist: Handling Isopentyl 4-methoxycinnamate requires a shift in mi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 71617-10-2 | Synonyms: Amiloxate, Isoamyl p-methoxycinnamate[1][2][3][4][5]

Executive Safety Assessment

From the Desk of the Senior Application Scientist:

Handling Isopentyl 4-methoxycinnamate requires a shift in mindset from "acute toxicity" to "environmental containment and lipophilic management." [2][3]

While this compound is widely used as a UV filter in cosmetics (indicating low acute human toxicity), it presents two specific challenges in a research setting:[2][3]

  • Viscosity & Lipophilicity: It is a viscous ester.[3] It adheres stubbornly to glass and skin, and its lipophilic nature allows it to permeate natural rubber latex, making standard latex gloves insufficient.

  • Aquatic Toxicity: Regulatory bodies (ECHA) classify it as hazardous to the aquatic environment (Aquatic Chronic 1).[3][6] A spill in the lab is not just a safety issue; it is a regulatory compliance violation if it reaches the drainage system.

This guide prioritizes containment and appropriate barrier selection to prevent environmental release and dermal sensitization.

Risk Profile & Hazard Identification

ParameterSpecificationOperational Implication
Physical State Viscous Liquid (Pale Yellow)High surface tension; requires reverse pipetting to prevent dripping.[2][3]
GHS Classification H410/H413: Toxic to aquatic life with long-lasting effects.[2][3]ZERO DRAIN DISPOSAL. All rinsate must be collected.[2][3]
Flash Point ~152°C (Closed Cup)Low flammability risk under normal ambient conditions.[2][3]
Solubility Insoluble in water; Soluble in alcohols/oils.[2][3]Water alone will not clean spills; requires surfactant or organic solvent.[2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the chemical's ability to swell organic polymers and its environmental persistence.

Hand Protection: The "No Latex" Rule
  • Recommendation: Nitrile Butadiene Rubber (NBR) .[3]

  • Minimum Thickness: 0.11 mm (standard exam grade) for incidental splash.[3]

  • Critical Reasoning: Isopentyl 4-methoxycinnamate is a lipophilic ester.[2][3] Natural Rubber Latex (NRL) is permeable to such esters, which can carry the substance to the skin, potentially causing sensitization over time.[3] Nitrile provides superior chemical resistance to oils and esters.[3]

  • Protocol: Change gloves immediately if splashed.[3] For bulk transfer (>1 Liter), use Double Gloving or thicker (0.3 mm) industrial nitrile gloves.[3]

Eye & Face Protection[2][3][5][8][9]
  • Recommendation: Safety glasses with side shields (ANSI Z87.1 / EN166).[3]

  • Reasoning: As a viscous liquid, the primary risk is "flick-back" from pipette tips or splashes during pouring.[3]

Respiratory Protection[2][5][8][10]
  • Standard Handling: Local Exhaust Ventilation (Fume Hood) is recommended but not strictly required for small volumes at room temperature due to low vapor pressure.[3]

  • Heated/Aerosolized: If the protocol involves heating >60°C or sonicating:

    • Respirator: Half-face respirator with Organic Vapor (OV) cartridges (e.g., 3M 6001).[2][3]

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on your specific experimental condition.

PPE_Decision_Tree Start Start: Handling Isopentyl 4-methoxycinnamate State_Check Experimental Condition? Start->State_Check Ambient Ambient Temp / Small Vol (<50mL) State_Check->Ambient Heated Heated (>60°C) or Aerosolized State_Check->Heated Bulk Bulk Transfer (>1L) State_Check->Bulk Resp_None Respiratory: Lab Ventilation Sufficient Ambient->Resp_None Gloves_Std Gloves: Nitrile (0.11mm) Ambient->Gloves_Std Resp_OV Respiratory: Fume Hood + OV Cartridge Heated->Resp_OV Heated->Gloves_Std Bulk->Resp_None Gloves_Thick Gloves: Double Nitrile or 0.3mm Bulk->Gloves_Thick

Figure 1: PPE Decision Logic based on experimental energy input and volume.

Operational Protocols

A. Weighing and Transfer (Viscous Liquid Handling)

The high viscosity of Amiloxate leads to retention in pipette tips, causing inaccuracy and dripping hazards.[3]

  • Preparation: Place a chemically resistant tray (polypropylene) under the balance area.[3]

  • Technique: Use the Reverse Pipetting Method :

    • Depress plunger past the first stop to the second stop.[3]

    • Aspirate liquid.[3][5]

    • Dispense to the first stop only.

    • Discard the remaining liquid in the tip into the waste container.[3]

    • Why? This prevents the "last drop" error common with viscous oils and reduces the risk of the liquid dripping onto the bench.[3]

  • Glassware Cleaning: Do not wash directly in the sink.[3] Rinse glassware with a small amount of Ethanol or Acetone first to solubilize the residue, collect this solvent as hazardous waste, and then wash with soap and water.

B. Spill Response (Environmental Containment)

Because of the H413/H410 designation, preventing drain access is the priority.[3]

  • Stop: Cease work. Alert nearby personnel.

  • Contain: Use Vermiculite or Sand to dike the spill.[3] Do not use paper towels initially, as they merely spread viscous oils.[3]

  • Absorb: Cover the liquid completely with absorbent material.[3]

  • Clean: Scoop the solid mixture into a hazardous waste bag/jar.

  • Decontaminate: Wipe the surface with an ethanol-soaked tissue to remove the oily film.[3]

  • Disposal: Label as "Hazardous Waste: Solid Debris contaminated with Aquatic Toxin." [3]

Waste Disposal & Compliance

Crucial Directive: Under no circumstances should Isopentyl 4-methoxycinnamate enter the municipal sewage system.

Waste StreamHandling Procedure
Pure Chemical Collect in a dedicated Organic Waste container (Non-Halogenated).
Contaminated Solids Pipette tips, gloves, and absorbents go into "Hazardous Solid Waste."[2][3]
Rinsate The first rinse (ethanol/acetone) must go to Organic Waste.[2][3] Subsequent soapy water can go to drain only if no visible oil remains.[3]

Workflow Visualization: Spill Management

Spill_Response Spill Spill Detected Isolate 1. Isolate Drains Spill->Isolate Immediate Action Absorb 2. Apply Vermiculite/Sand Isolate->Absorb Immobilize Scoop 3. Scoop to HazWaste Container Absorb->Scoop Physical Removal Solvent 4. Solvent Wipe (Ethanol) Scoop->Solvent Remove Film Final 5. Soap & Water Wash Solvent->Final Polish

Figure 2: Step-by-step containment protocol to prevent aquatic contamination.[2][3]

References

  • European Chemicals Agency (ECHA). Substance Information: Isopentyl p-methoxycinnamate (EC 275-702-5).[2][3] Retrieved from [Link][2][3]

  • PubChem. Compound Summary: Isoamyl p-methoxycinnamate (CID 92386).[2][3] National Library of Medicine.[3] Retrieved from [Link][2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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